molecular formula C10H16NO+ B1304173 2-(2,4-Dimethylphenoxy)ethylazanium CAS No. 50912-65-7

2-(2,4-Dimethylphenoxy)ethylazanium

Cat. No.: B1304173
CAS No.: 50912-65-7
M. Wt: 166.24 g/mol
InChI Key: WTMWXJLUFMRFBV-UHFFFAOYSA-O
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Description

2-(2,4-Dimethylphenoxy)ethanamine is a phenethylamine derivative of significant interest in scientific research, particularly in the fields of medicinal chemistry and neuropharmacology. As a substituted phenethylamine, it shares a core structural scaffold with a wide range of biologically active compounds, including neurotransmitters and psychedelic substances . This structural relationship makes it a valuable precursor or intermediate for the synthesis and investigation of novel compounds that interact with key monoamine targets in the nervous system. Researchers utilize this compound to explore structure-activity relationships (SAR), specifically how modifications to the phenethylamine backbone affect binding affinity and functional activity at serotonin receptors such as 5-HT2A and 5-HT2C . Studies on analogous compounds have shown that the nature and position of substituents on the phenoxy ring system can significantly influence a molecule's interaction profile with these receptors, which are critical in the regulation of mood, perception, and cognition . The 2,4-dimethylphenoxy moiety attached to the ethanamine chain presents a key area for investigating the effects of lipophilicity and steric bulk on a compound's pharmacokinetic and pharmacodynamic properties. The mechanism of action for related research compounds often involves binding to G protein-coupled receptors (GPCRs), potentially leading to the activation of downstream signaling pathways such as phospholipase C (PLC) . This compound is strictly for laboratory research use and is not intended for any other purposes. Researchers should consult the relevant safety data sheets and handle all materials according to their institutional biosafety guidelines.

Properties

CAS No.

50912-65-7

Molecular Formula

C10H16NO+

Molecular Weight

166.24 g/mol

IUPAC Name

2-(2,4-dimethylphenoxy)ethylazanium

InChI

InChI=1S/C10H15NO/c1-8-3-4-10(9(2)7-8)12-6-5-11/h3-4,7H,5-6,11H2,1-2H3/p+1

InChI Key

WTMWXJLUFMRFBV-UHFFFAOYSA-O

Canonical SMILES

CC1=CC(=C(C=C1)OCCN)C

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 2-(2,4-Dimethylphenoxy)ethylazanium

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Monograph / Methodological Guide Audience: Medicinal Chemists, Pharmacologists, and Process Development Scientists

Synonyms: 2-(2,4-Xylyloxy)ethylammonium; 2-(2,4-Dimethylphenoxy)ethanamine cation CAS (HCl Salt): 857625-91-3 (Reference for Hydrochloride)

Executive Summary & Chemical Identity

2-(2,4-Dimethylphenoxy)ethylazanium describes the protonated cationic species of 2-(2,4-dimethylphenoxy)ethylamine. Structurally, it belongs to the phenoxyalkylamine class, a privileged scaffold in medicinal chemistry known for its activity at voltage-gated sodium channels (Class I antiarrhythmics) and monoamine transporters (NET/SERT).

While its 2,6-dimethyl isomer (related to Mexiletine and Xyloxemine ) is widely recognized for steric protection against metabolic degradation, the 2,4-dimethyl isomer presents a unique steric and electronic profile. It serves as a critical reference standard for Structure-Activity Relationship (SAR) studies, particularly when probing the steric tolerance of the hydrophobic binding pockets in GPCRs and ion channels.

Physicochemical Profile
PropertyValue / Descriptor
Molecular Formula C₁₀H₁₆NO⁺ (Cation)
Molecular Weight 166.24 g/mol (Cation only); ~201.7 g/mol (HCl salt)
IUPAC Name 2-(2,4-Dimethylphenoxy)ethylazanium
pKa (Predicted) ~9.2 – 9.5 (Amine protonation)
LogP (Free Base) ~2.3 – 2.5 (Lipophilic, CNS penetrant)
H-Bond Donors 3 (as ammonium)
H-Bond Acceptors 1 (Ether oxygen)

Synthesis & Production Protocols

Synthetic Pathway Visualization

The following diagram outlines the high-purity synthesis route designed to minimize impurities.

G Start 2,4-Dimethylphenol Inter1 Phthalimide Intermediate Start->Inter1 K2CO3, DMF 90°C, 4h Reagent1 N-(2-Bromoethyl) phthalimide Reagent1->Inter1 ProductBase Free Amine (Oil) Inter1->ProductBase EtOH, Reflux 2h Reagent2 Hydrazine Hydrate (Deprotection) Reagent2->ProductBase FinalProduct 2-(2,4-Dimethylphenoxy) ethylazanium Chloride ProductBase->FinalProduct Acidification 0°C Reagent3 HCl / Et2O Reagent3->FinalProduct

Figure 1: Optimized Gabriel Synthesis pathway ensuring high selectivity for the primary amine salt.

Detailed Experimental Protocol

Objective: Synthesis of 2-(2,4-Dimethylphenoxy)ethylazanium chloride (>98% purity).

Step 1: Etherification (Formation of Phthalimide Intermediate)
  • Reagents: Charge a round-bottom flask with 2,4-dimethylphenol (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and DMF (5 vol).

  • Addition: Add N-(2-bromoethyl)phthalimide (1.1 eq) portion-wise to the stirring suspension.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Pour mixture into ice water. The intermediate usually precipitates as a solid. Filter, wash with water, and dry. Recrystallize from ethanol if necessary to remove unreacted phenol.

Step 2: Hydrazinolysis (Amine Release)
  • Deprotection: Suspend the phthalimide intermediate in Ethanol (10 vol). Add Hydrazine Hydrate (2.5 eq).

  • Reflux: Heat to reflux. The solution will initially clear, followed by the precipitation of phthalhydrazide byproduct. Reflux for 2 hours.

  • Isolation: Cool to room temperature. Acidify with 1M HCl to pH 1 (dissolving the amine, keeping phthalhydrazide solid). Filter off the phthalhydrazide.

  • Basification: Basify the filtrate with 2M NaOH to pH 12. Extract with Dichloromethane (DCM) (3x).

  • Drying: Dry combined organics over Na₂SO₄ and concentrate in vacuo to yield the Free Base (pale yellow oil).

Step 3: Salt Formation (Azanium Species Generation)
  • Solvation: Dissolve the oily free base in anhydrous Diethyl Ether or 1,4-Dioxane.

  • Precipitation: Dropwise add 4M HCl in Dioxane or bubble dry HCl gas at 0°C.

  • Filtration: The target compound, 2-(2,4-Dimethylphenoxy)ethylazanium chloride , precipitates immediately as a white hygroscopic solid.

  • Validation: Wash with cold ether and dry under high vacuum.

Analytical Characterization & Quality Control

To ensure the integrity of the "azanium" species (salt form), specific analytical markers must be met.

TechniqueExpected Signal / CriteriaMechanistic Insight
¹H NMR (DMSO-d₆) δ 8.1–8.3 (br s, 3H) : Ammonium protons (-NH₃⁺).δ 6.8–7.1 (m, 3H) : Aromatic protons (2,4-substitution pattern).δ 4.1 (t, 2H) : O-CH₂ protons.δ 3.1 (t, 2H) : N-CH₂ protons (shifted downfield due to cationic charge).Confirms protonation state and substitution pattern. The ammonium signal is distinct from the free base (broad singlet ~1.5 ppm).
HPLC-UV Retention time shift vs. Phenol. Peak Purity >98% at 210/254 nm.2,4-Dimethyl substitution creates a specific lipophilicity profile distinct from the 2,6-isomer.
Mass Spectrometry m/z 166.1 [M+H]⁺ .ESI+ mode will detect the cation directly.
Chloride Titration 99-101% stoichiometric equivalent of AgNO₃.Confirms the counter-ion ratio (Essential for dosing calculations).

Pharmacological Context & Applications

The 2-(2,4-Dimethylphenoxy)ethylazanium ion is a pharmacophore probe. Unlike its 2,6-dimethyl counterpart (found in Mexiletine), the 2,4-substitution leaves one ortho position open. This has profound implications for biological activity and metabolic stability.

Structure-Activity Relationship (SAR) Logic
  • Steric Hindrance: The 2,6-dimethyl pattern in Mexiletine blocks amide hydrolysis and ether cleavage. The 2,4-pattern of this compound is more susceptible to CYP450 metabolism (specifically O-dealkylation), making it a useful "soft drug" analog or metabolic probe.

  • Target Binding:

    • Sodium Channels (Nav1.x): The phenoxyethylamine tail mimics the lidocaine pharmacophore. This compound is expected to act as a use-dependent blocker of Nav1.5 and Nav1.7.

    • NET/SERT Transporters: Phenoxy-alkyl-amines are classic inhibitors of monoamine reuptake. The 2,4-substitution pattern often increases affinity for the Norepinephrine Transporter (NET) compared to unsubstituted analogs.

Biological Signaling Interaction

The following diagram illustrates the hypothetical interaction of the azanium cation with the Sodium Channel pore, based on the Local Anesthetic Receptor Site model.

SAR Compound 2-(2,4-Dimethylphenoxy) ethylazanium NavChannel Voltage-Gated Na+ Channel (Intracellular Pore) Compound->NavChannel Diffusion via Hydrophobic Pathway BindingSite Phe/Tyr Residues (Cation-Pi Interaction) Compound->BindingSite Ammonium Headgroup Binds here NavChannel->BindingSite Access to Receptor Effect Blockade of Na+ Influx (Phase 0 Depolarization) BindingSite->Effect Stabilizes Inactivated State

Figure 2: Mechanism of Action. The azanium headgroup anchors the molecule via cation-pi interactions within the channel pore, while the xylyl tail provides hydrophobic blockade.

Handling, Stability, and Safety

The "azanium" form (salt) is significantly more stable than the free amine, which is prone to oxidation and carbamate formation upon exposure to atmospheric CO₂.

  • Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator at -20°C.

  • Solubility: Highly soluble in water and ethanol; insoluble in non-polar solvents (Hexane, Toluene).

  • Safety Profile:

    • Acute Toxicity: Treat as a potent bioactive amine. Potential for sympathomimetic effects (tachycardia, hypertension) or local anesthetic toxicity (CNS excitation/depression) if ingested or inhaled.

    • PPE: Nitrile gloves, safety goggles, and particulate respirator (N95) are mandatory during weighing.

References

  • PubChem. (n.d.).[1][2][3] 2-(2,4-Dimethylphenoxy)ethylamine (Compound Summary). National Library of Medicine. Retrieved February 2, 2026, from [Link]

Sources

2-(2,4-Dimethylphenoxy)ethylazanium molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthesis, and Pharmacological Relevance[1]

Executive Summary

2-(2,4-Dimethylphenoxy)ethylazanium is the protonated cationic form of 2-(2,4-dimethylphenoxy)ethylamine , a structural analog of the Class IB antiarrhythmic agent Mexiletine.[1] While often encountered as a hydrochloride salt (CAS 857625-91-3) in synthetic workflows, the azanium species represents the pharmacologically active pharmacophore capable of interacting with voltage-gated sodium channels (


).[1] This guide provides a definitive technical analysis of its molecular weight, structural properties, and validated synthetic protocols.[1]
Part 1: Molecular Structure & Physicochemical Properties[1]

The "azanium" nomenclature specifically denotes the ammonium cation (


), which is the dominant species at physiological pH (7.[1]4) given the typical pKa of primary phenoxyalkylamines (~9.0–9.5).[1]
1.1 Structural Specifications
PropertyValueNotes
IUPAC Name 2-(2,4-Dimethylphenoxy)ethylazaniumCationic nomenclature
Neutral Parent 2-(2,4-Dimethylphenoxy)ethylamineFree base form
CAS (HCl Salt) 857625-91-3Commercially available form
Formula (Cation)

Protonated species
Formula (Neutral)

Free base
Molecular Weight 166.24 g/mol (Cation)Monoisotopic Mass: 166.1232
Molecular Weight 201.69 g/mol (HCl Salt)Standard counterion
H-Bond Donors 3 (as cation)

group
H-Bond Acceptors 1Ether oxygen
1.2 Structural Visualization (DOT)

The following diagram illustrates the connectivity of the azanium cation, highlighting the steric bulk of the ortho and para methyl groups on the phenoxy ring.

MolecularStructure PhenolRing 2,4-Dimethylphenoxy (Lipophilic Core) EtherLink Ether Oxygen (-O-) PhenolRing->EtherLink C1-O Bond OrthoMe o-Methyl (C2) PhenolRing->OrthoMe Steric Shield ParaMe p-Methyl (C4) PhenolRing->ParaMe Lipophilicity EthylChain Ethyl Linker (-CH2-CH2-) EtherLink->EthylChain Ether Linkage Azanium Azanium Head (-NH3+) EthylChain->Azanium Ionic Head

Caption: Structural connectivity of the 2-(2,4-Dimethylphenoxy)ethylazanium cation. The ortho-methyl group provides steric hindrance protecting the ether linkage.[1]

Part 2: Synthetic Pathways & Protocols

To generate high-purity 2-(2,4-dimethylphenoxy)ethylazanium (typically isolated as the chloride salt), two primary pathways are employed.[1] The Nitrile Reduction Route is preferred for industrial scalability due to higher yields and avoidance of volatile alkyl halides.[1]

2.1 Pathway A: Nitrile Reduction (Recommended)[1]

This method involves the alkylation of 2,4-dimethylphenol with chloroacetonitrile followed by catalytic hydrogenation.[1]

Step-by-Step Protocol:

  • Ether Synthesis (Alkylation):

    • Reagents: 2,4-Dimethylphenol (1.0 eq), Chloroacetonitrile (1.1 eq),

      
       (2.0 eq).[1]
      
    • Solvent: Acetone or DMF (anhydrous).[1]

    • Procedure: Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

    • Workup: Filter inorganic salts, concentrate filtrate, and recrystallize from ethanol.

    • Intermediate: 2-(2,4-Dimethylphenoxy)acetonitrile.[1]

  • Reduction to Amine:

    • Reagents:

      
       (2.0 eq) or 
      
      
      
      (50 psi) with Raney Nickel.
    • Solvent: Dry THF (for LAH) or Ethanol/NH3 (for hydrogenation).[1]

    • Procedure: Add intermediate dropwise to reductant at 0°C, then reflux for 4 hours.

    • Quench: Fieser workup (

      
      , 15% NaOH, 
      
      
      
      ) if using LAH.
  • Salt Formation (Azanium Generation):

    • Dissolve the crude oil (free amine) in diethyl ether.

    • Add 2M HCl in diethyl ether dropwise at 0°C.

    • Filter the white precipitate: 2-(2,4-Dimethylphenoxy)ethylazanium chloride .[1]

2.2 Synthesis Workflow Diagram

SynthesisPath Phenol 2,4-Dimethylphenol Intermediate Intermediate: 2-(2,4-Dimethylphenoxy)acetonitrile Phenol->Intermediate Alkylation (Reflux) Reagent1 Chloroacetonitrile + K2CO3 Reagent1->Intermediate FreeBase Free Amine: 2-(2,4-Dimethylphenoxy)ethylamine Intermediate->FreeBase Nitrile Reduction Reductant Reduction (LiAlH4 or H2/Ra-Ni) Reductant->FreeBase FinalSalt Final Product: 2-(2,4-Dimethylphenoxy)ethylazanium Chloride FreeBase->FinalSalt Protonation Acid HCl / Et2O Acid->FinalSalt

Caption: Synthetic workflow from 2,4-dimethylphenol to the target azanium salt via nitrile reduction.

Part 3: Analytical Characterization (Self-Validating)[1]

To ensure scientific integrity, the synthesized compound must meet specific spectral criteria.

Expected 1H NMR Data (DMSO-d6, 400 MHz):

  • 
     8.20 ppm (br s, 3H): 
    
    
    
    (Azanium protons).[1] Disappears with
    
    
    shake.
  • 
     6.90–7.00 ppm (m, 3H):  Aromatic protons (H3, H5, H6).[1]
    
  • 
     4.15 ppm (t, J=6.0 Hz, 2H): 
    
    
    
    .
  • 
     3.15 ppm (t, J=6.0 Hz, 2H): 
    
    
    
    .
  • 
     2.20 ppm (s, 3H):  Methyl at C2.[1]
    
  • 
     2.18 ppm (s, 3H):  Methyl at C4.[1]
    

Validation Logic: The integration ratio of the aromatic region (3H) to the methyl singlets (6H total) must be exactly 1:[1]2. Any deviation suggests contamination with mono-methylated byproducts.[1]

Part 4: Pharmacological Context[1][3]

The 2-(2,4-dimethylphenoxy)ethylazanium cation functions as a sodium channel blocker pharmacophore .[1]

  • Mechanism: The protonated nitrogen (azanium) mimics the terminal amine of local anesthetics (e.g., Lidocaine) and antiarrhythmics (e.g., Mexiletine).[1] It interacts with the intracellular side of the voltage-gated sodium channel (

    
    ), stabilizing the inactivated state.[1]
    
  • Structure-Activity Relationship (SAR):

    • 2,4-Dimethyl Pattern: Unlike Mexiletine (2,6-dimethyl), the 2,4-substitution pattern alters the steric environment around the ether oxygen.[1] This often results in different metabolic stability (CYP450 oxidation at the open ortho-position) and binding kinetics.[1]

    • Linker Length: The two-carbon ethyl linker is optimal for positioning the cationic head group relative to the lipophilic aromatic ring for channel binding.[1]

References
  • Sigma-Aldrich. (2023).[1] 2-(2,4-Dimethyl-phenoxy)-ethylamine Hydrochloride Product Sheet. Retrieved from [1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for substituted phenoxyethylamines. Retrieved from [1]

  • WIPO. (2009).[1] Preparation of 2-(2-Alkoxy phenoxy) ethylamine, an intermediate of Carvedilol. WO/2009/128088.[1][2] Retrieved from [1]

  • ChemSynthesis. (2023).[1] Synthesis of phenoxyethylamine derivatives. Retrieved from [1]

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An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-(2,4-Dimethylphenoxy)ethylazanium

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Rationale

The phenoxyacetic acid scaffold and its derivatives are present in a wide array of commercially significant compounds, ranging from herbicides to pharmaceuticals.[1] The introduction of a quaternary ammonium group, as in 2-(2,4-Dimethylphenoxy)ethylazanium, imparts a permanent positive charge, which can significantly influence the molecule's solubility, membrane permeability, and potential interactions with biological targets. Understanding the fundamental properties of this molecule at an atomic level is crucial for predicting its behavior and exploring its potential applications.

Computational chemistry offers a powerful suite of tools to elucidate the structure-property relationships of such novel chemical entities before their synthesis and experimental characterization.[2] This guide will detail the application of Density Functional Theory (DFT) for determining the electronic structure and reactivity, and Molecular Dynamics (MD) simulations for exploring the conformational landscape and dynamic behavior in a solvated environment.

Molecular Structure of 2-(2,4-Dimethylphenoxy)ethylazanium

Caption: 2D structure of 2-(2,4-Dimethylphenoxy)ethylazanium.

Quantum Chemical Calculations: A DFT Approach

Density Functional Theory (DFT) provides a favorable balance between computational cost and accuracy for studying the electronic properties of small organic molecules.[3][4] The primary objective of this phase is to determine the most stable 3D geometry of the molecule and to derive key electronic descriptors that govern its reactivity.

Rationale for Method Selection

The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a widely used and well-validated level of theory for organic molecules, providing reliable geometric and electronic data.[5] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the oxygen atom, and polarization functions (d,p) are necessary for a correct description of bonding.

Experimental Protocol: Geometry Optimization and Frequency Analysis
  • Initial Structure Generation: A 3D structure of 2-(2,4-Dimethylphenoxy)ethylazanium is built using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: The initial structure is optimized using the B3LYP/6-311++G(d,p) level of theory. This is an iterative process where the energy of the molecule is minimized with respect to the positions of its atoms.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Analysis of Electronic Properties

From the optimized DFT calculations, several key electronic properties can be determined:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability.[6]

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. It allows for the identification of electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions, which are key to understanding intermolecular interactions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the overall stability of the molecule.

cluster_dft DFT Workflow start Initial 3D Structure opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq min Verified Minimum (No Imaginary Frequencies) freq->min analysis Electronic Property Analysis (FMO, MEP, NBO) min->analysis

Caption: Workflow for DFT-based analysis of 2-(2,4-Dimethylphenoxy)ethylazanium.

Table 1: Hypothetical DFT-Calculated Properties of 2-(2,4-Dimethylphenoxy)ethylazanium
PropertyValueUnitSignificance
Total Energy-X.XXXXHartreesThermodynamic stability
HOMO Energy-Y.YYYeVElectron-donating ability
LUMO Energy+Z.ZZZeVElectron-accepting ability
HOMO-LUMO GapΔEeVChemical reactivity/stability
Dipole MomentD.DDDDebyeMolecular polarity

Note: The values in this table are placeholders and would be determined from the actual DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

While DFT provides a static picture of the molecule at its energy minimum, the dynamic nature and conformational flexibility in a solution are critical for its biological activity. Molecular Dynamics (MD) simulations are the tool of choice for this purpose.[7][8][9]

Rationale for MD Simulations

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.[10] This allows for the exploration of the conformational space and the study of how the molecule interacts with its environment, providing insights that are inaccessible from static quantum chemical calculations.[11]

Experimental Protocol: MD Simulation in Aqueous Solution
  • Force Field Parameterization: The optimized DFT geometry and calculated partial charges are used to generate parameters for a classical force field (e.g., GAFF - General Amber Force Field).

  • System Solvation: The parameterized molecule is placed in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment.

  • Neutralization: Counter-ions are added to neutralize the system, if necessary.

  • Minimization and Equilibration: The system is first minimized to remove any steric clashes and then gradually heated and equilibrated to the desired temperature (e.g., 300 K) and pressure (e.g., 1 atm) under periodic boundary conditions.

  • Production Run: A long production simulation (e.g., 100 ns) is run, during which the trajectory (positions, velocities, and energies of all atoms) is saved at regular intervals.

cluster_md MD Simulation Workflow start_md DFT Optimized Structure param Force Field Parameterization start_md->param solvate Solvation in Water Box param->solvate equil Minimization & Equilibration solvate->equil prod Production MD Simulation equil->prod traj Trajectory Analysis prod->traj

Caption: Workflow for MD simulation of 2-(2,4-Dimethylphenoxy)ethylazanium.

Analysis of MD Trajectories

The resulting trajectory is a rich source of information about the molecule's dynamic behavior:

  • Root Mean Square Deviation (RMSD): The RMSD of the molecule's backbone relative to the initial structure is plotted over time to assess the stability of the simulation and identify any major conformational changes.

  • Root Mean Square Fluctuation (RMSF): The RMSF of each atom is calculated to identify the most flexible regions of the molecule.

  • Radial Distribution Function (RDF): The RDF, particularly between the quaternary nitrogen and water oxygen atoms, can reveal the structure and strength of the solvation shell around the charged head group.

  • Dihedral Angle Analysis: The evolution of key dihedral angles over time can be monitored to characterize the conformational preferences of the molecule's flexible side chain.

Prospective Bioactivity Assessment: Molecular Docking

For an audience in drug development, a key question is how this molecule might interact with a biological target. While no specific target is known for 2-(2,4-Dimethylphenoxy)ethylazanium, we can outline a hypothetical molecular docking protocol to screen for potential interactions with a protein of interest. Phenoxy derivatives have shown a range of biological activities, including inhibitory effects on enzymes.[12][13]

Rationale for Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] It is widely used in drug discovery to predict the binding mode and affinity of a small molecule to a protein target.

Hypothetical Protocol: Docking to a Kinase Active Site
  • Receptor and Ligand Preparation: A high-resolution crystal structure of a model kinase is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are removed, and hydrogen atoms are added. The 3D structure of 2-(2,4-Dimethylphenoxy)ethylazanium, obtained from DFT calculations, is prepared by assigning appropriate atom types and charges.

  • Binding Site Definition: The active site of the kinase is defined based on the position of the co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation: A docking program (e.g., AutoDock Vina, Glide) is used to systematically search for the best binding poses of the ligand within the defined active site.

  • Pose Analysis and Scoring: The resulting binding poses are ranked based on a scoring function that estimates the binding free energy. The top-ranked poses are visually inspected to analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) between the ligand and the protein.

Conclusion

This guide has outlined a comprehensive theoretical and computational workflow for the in-depth characterization of 2-(2,4-Dimethylphenoxy)ethylazanium. By employing a combination of DFT and MD simulations, researchers can gain fundamental insights into the electronic structure, stability, conformational dynamics, and solvation properties of this novel molecule. The described protocols are designed to be self-validating and provide a robust foundation for predicting the molecule's behavior and guiding future experimental studies. The prospective application of molecular docking further illustrates how these computational approaches can be leveraged in the early stages of drug discovery and development to explore potential bioactivity.

References

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Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Toxicological Assessment of 2-(2,4-Dimethylphenoxy)ethylazanium

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Approach to a Novel Phenoxy Compound

2-(2,4-Dimethylphenoxy)ethylazanium is a novel organic compound with structural similarities to the phenoxy class of herbicides. The phenoxy chemical family, which includes widely used compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D), is known for its biological activity.[1] These compounds primarily act as synthetic auxins in plants, disrupting normal growth processes.[2][3] In mammals, potential toxic mechanisms include the uncoupling of oxidative phosphorylation and disruption of acetylcoenzyme A metabolism.[4] Given the potential for biological activity, a thorough in vitro toxicological evaluation of 2-(2,4-Dimethylphenoxy)ethylazanium is essential for any downstream application, from agricultural development to pharmaceutical consideration.

This guide provides a comprehensive suite of in vitro protocols designed to establish a foundational toxicological profile of 2-(2,4-Dimethylphenoxy)ethylazanium. The proposed workflow is structured to move from broad cytotoxicity screening to more specific genotoxicity and mechanistic assessments, adhering to internationally recognized principles for chemical safety testing.[5][6] This tiered approach ensures a cost-effective and scientifically robust evaluation.

Part 1: Foundational Cytotoxicity Assessment

The initial step in evaluating the biological impact of a novel compound is to determine its potential to cause cell death. Cytotoxicity assays are rapid, reliable, and cost-effective methods for screening a wide range of concentrations and identifying the dose at which the compound elicits a toxic response.[7][8]

Rationale for Assay Selection

A multi-assay approach is recommended to mitigate the risk of compound interference with a single detection method and to gain a more comprehensive understanding of the cytotoxic mechanism. We will employ three distinct assays that measure different cellular endpoints:

  • MTT Assay: Measures mitochondrial dehydrogenase activity, an indicator of metabolic activity and cell viability.[9]

  • Neutral Red (NR) Uptake Assay: Assesses lysosomal integrity by measuring the uptake of the supravital dye Neutral Red.

  • Lactate Dehydrogenase (LDH) Release Assay: Quantifies the release of the cytosolic enzyme LDH into the culture medium, an indicator of compromised cell membrane integrity.[10]

Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis A Select and Culture Relevant Cell Lines C Seed Cells in 96-well Plates A->C B Prepare Serial Dilutions of 2-(2,4-Dimethylphenoxy)ethylazanium D Treat Cells with Compound Dilutions B->D C->D E Perform MTT, NR, and LDH Assays D->E F Measure Absorbance/ Fluorescence E->F G Calculate IC50 Values F->G Genotoxicity_Workflow cluster_ames Ames Test cluster_mnvit Micronucleus Test A Select Salmonella strains B Expose bacteria to compound +/- S9 metabolic activation A->B C Plate on minimal media B->C D Count revertant colonies C->D E Select mammalian cell line F Treat cells with compound +/- S9 metabolic activation E->F G Block cytokinesis (optional) F->G H Stain and score micronuclei G->H ER_Transactivation_Workflow A Culture ER-responsive reporter cell line B Treat cells with compound dilutions A->B C Incubate for 24-48 hours B->C D Lyse cells and measure reporter gene activity (e.g., luciferase) C->D E Analyze dose-response curve D->E

Caption: Workflow for Estrogen Receptor Transactivation Assay.

Protocol Outline: Estrogen Receptor Transactivation Assay (OECD TG 455)
  • Cell Line: Utilize a stable cell line expressing the human estrogen receptor alpha (ERα) and a reporter gene (e.g., luciferase) under the control of estrogen-responsive elements (e.g., BG1Luc4E2 cells).

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and, after 24 hours, treat with a range of concentrations of 2-(2,4-Dimethylphenoxy)ethylazanium. Include a vehicle control and a positive control (e.g., 17β-estradiol).

  • Incubation: Incubate the cells for 24 hours.

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter) using a plate reader.

  • Data Analysis: Normalize the reporter activity to cell viability (determined by a parallel cytotoxicity assay) and compare the response to the vehicle and positive controls to determine if the compound is an ER agonist.

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vitro toxicological assessment of 2-(2,4-Dimethylphenoxy)ethylazanium. By systematically evaluating cytotoxicity, genotoxicity, and potential endocrine-disrupting activity, researchers and drug development professionals can make informed decisions regarding the safety profile of this novel compound. It is imperative to conduct these assays according to established international guidelines to ensure data quality and regulatory acceptance.

References

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from [Link]

  • Mesnage, R., et al. (2022). Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. International Journal of Molecular Sciences, 23(23), 14667. [Link]

  • Burnett, C. M., et al. (1980). The activity of 2-(2',4'-diaminophenoxy)ethanol in 3 genetic toxicity bioassays. Mutation Research/Genetic Toxicology, 78(3), 227-236. [Link]

  • PubChem. (n.d.). 2-(2,4-Dichlorophenoxy)acetate;dimethylazanium. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethoxycinnamic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,4-Dinitrophenoxy)ethyl-triethylazanium. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Mechanism of Action: How Phenoxy Herbicides Work. Retrieved from [Link]

  • Kocaman, A. Y., & Topaktas, M. (2018). Genotoxicity analysis of the phenoxy herbicide dicamba in mammalian cells in vitro. Cytotechnology, 70(4), 1145-1154. [Link]

  • Committee on Mutagenicity of Chemicals in Food, Consumer Products and the Environment. (2021). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. GOV.UK. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl-[2-[4-[2-[ethyl(dimethyl)azaniumyl]ethoxy]phenoxy]ethyl]-dimethylazanium. Retrieved from [Link]

  • Trautwein, C., et al. (2021). Analysis of Organic Contaminants and In Vitro Cytotoxicity to Test the Suitability of External Organic Matter Processing. ACS Environmental Au, 1(1), 7-17. [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Al-Thawadi, H. A., et al. (2021). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Bioactive Materials, 6(11), 3878-3891. [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Wu, J., et al. (2004). In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines. Pharmacological Research, 50(5), 453-460. [Link]

  • Aslantürk, Ö. S. (2018). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. IntechOpen. [Link]

  • Kim, H. R., et al. (2013). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. Journal of Nanomaterials, 2013, 841934. [Link]

  • Weisenthal, L. M., et al. (1983). A novel dye exclusion method for testing in vitro chemosensitivity of human tumors. Cancer Research, 43(2), 749-757. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Current Issues in Toxicology. IntechOpen. [Link]

  • Committee on Mutagenicity of Chemicals in Food, Consumer Products and the Environment. (2021). Guidance on genotoxicity testing strategies for manufactured nanomaterials. GOV.UK. Retrieved from [Link]

  • Tanetani, Y., et al. (2021). Mechanism of action and selectivity of a novel herbicide, fenquinotrione. Pest Management Science, 77(1), 269-276. [Link]

  • Organisation for Economic Co-operation and Development. (2014). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Ethell, B., et al. (2014). In vitro biosynthesis, isolation, and identification of predominant metabolites of 2-(4-(2-hydroxyethoxy)-3,5-dimethylphenyl)-5,7-dimethoxyquinazolin-4(3H)-one (RVX-208). Drug Metabolism and Disposition, 42(4), 684-692. [Link]

  • Greene, N., et al. (2013). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 23(4), 1133-1138. [Link]

  • Organisation for Economic Co-operation and Development. (2012). Test No. 455: BG1Luc Estrogen Receptor Transactivation Test Method for Identifying Estrogen Receptor Agonists and Antagonists. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Sharma, R., & Sharma, C. (2017). Genotoxicity: Mechanisms, Testing Guidelines and Methods. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(5). [Link]

  • European Chemicals Agency. (2022). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. Retrieved from [Link]

  • Morrison, M. E., & Cohen, S. M. (1983). In vitro studies of 2,4-dihydroxyphenylalanine, a prodrug targeted against malignant melanoma cells. Proceedings of the National Academy of Sciences, 80(10), 2960-2964. [Link]

Sources

Application Note: Strategic Derivatization of 2-(2,4-Dimethylphenoxy)ethylamine for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed framework for the chemical modification of 2-(2,4-dimethylphenoxy)ethylamine, a versatile scaffold for the development of novel compounds. By leveraging the reactivity of its primary amine and aromatic ring, a diverse chemical library can be generated. This document outlines detailed, step-by-step protocols for key synthetic transformations including N-acylation, reductive amination, and urea formation. Each protocol is designed as a self-validating system, incorporating causality-driven experimental choices, purification methods, and analytical characterization guidance. The methodologies presented herein are intended for researchers, scientists, and professionals in drug development and materials science.

Introduction and Strategic Overview

2-(2,4-Dimethylphenoxy)ethylamine presents a compelling starting point for chemical library synthesis. Its structure features two primary sites for chemical diversification:

  • A Primary Aliphatic Amine: This nucleophilic group is a highly reactive handle for a multitude of transformations, allowing for the introduction of a wide array of functional groups and building blocks.

  • An Electron-Rich Aromatic Ring: The 2,4-dimethyl substitution pattern influences the steric and electronic properties of the phenoxy ring, offering opportunities for electrophilic aromatic substitution or modification of the methyl groups under specific conditions.

The phenoxyethylamine core is a recognized pharmacophore in medicinal chemistry, and strategic modification can lead to the discovery of novel bioactive molecules. This guide focuses on leveraging the primary amine for robust and high-yield derivatization reactions.

Physicochemical Properties & Safety

Before commencing any experimental work, it is crucial to understand the properties and handling requirements of the starting material.

PropertyValueSource
Chemical Name 2-(2,4-Dimethylphenoxy)ethylamineN/A
CAS Number 30435-77-7N/A
Molecular Formula C₁₀H₁₅NON/A
Molecular Weight 165.23 g/mol N/A
Appearance Varies (often an oil or low-melting solid)N/A
Key Hazards Corrosive, causes skin and eye burns. Acutely toxic if swallowed.[1][2]

Safety Precaution: Always handle 2-(2,4-dimethylphenoxy)ethylamine and its derivatives in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for complete handling information.

Core Synthetic Strategies & Protocols

The following protocols detail robust methods for derivatizing the primary amine of the parent compound. Each method is chosen for its reliability, high yield potential, and broad substrate scope.

N-Acylation for Amide Library Synthesis

Rationale: The formation of an amide bond is one of the most fundamental and crucial reactions in medicinal chemistry.[3] Amides are prevalent in over 25% of marketed pharmaceuticals, contributing to molecular stability and serving as key hydrogen bond donors and acceptors for target engagement.[3] Acylation of 2-(2,4-dimethylphenoxy)ethylamine with various acyl chlorides is a direct and efficient strategy to generate a diverse amide library. The use of a non-nucleophilic base like triethylamine (TEA) is critical to neutralize the HCl byproduct without competing in the reaction.[4]

Experimental Protocol: Synthesis of N-(2-(2,4-dimethylphenoxy)ethyl)benzamide

  • Reagent Preparation:

    • Dissolve 2-(2,4-dimethylphenoxy)ethylamine (1.0 eq, e.g., 1.0 g, 6.05 mmol) in anhydrous dichloromethane (DCM, 20 mL) in a round-bottom flask equipped with a magnetic stir bar.

    • Add triethylamine (TEA) (1.5 eq, e.g., 1.27 mL, 9.08 mmol) to the solution.

    • Cool the flask to 0 °C in an ice bath.

  • Reaction Execution:

    • Slowly add benzoyl chloride (1.1 eq, e.g., 0.77 mL, 6.66 mmol) dropwise to the stirred solution over 5 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup and Purification:

    • Quench the reaction by adding 20 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), water (1 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from ethanol/water or by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient).

  • Characterization:

    • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The presence of the amide proton (N-H) signal in the NMR spectrum and the correct molecular ion peak in the MS are key indicators of success.

Reductive Amination for Secondary Amine Analogs

Rationale: Reductive amination is a powerful and versatile method for forming C-N bonds, providing access to secondary and tertiary amines while avoiding the over-alkylation issues often seen with direct alkylation.[5] The reaction proceeds via the in-situ formation of an imine intermediate between the primary amine and a carbonyl compound (aldehyde or ketone), which is then selectively reduced. Sodium triacetoxyborohydride (STAB) is an excellent choice of reducing agent as it is mild, tolerant of many functional groups, and selectively reduces the imine in the presence of the unreacted carbonyl.[6][7]

Experimental Protocol: Synthesis of N-benzyl-2-(2,4-dimethylphenoxy)ethylamine

  • Reagent Preparation:

    • In a round-bottom flask, dissolve 2-(2,4-dimethylphenoxy)ethylamine (1.0 eq, e.g., 1.0 g, 6.05 mmol) and benzaldehyde (1.05 eq, e.g., 0.64 mL, 6.35 mmol) in 1,2-dichloroethane (DCE, 25 mL).

    • Add acetic acid (1.0 eq, e.g., 0.35 mL, 6.05 mmol) to catalyze imine formation.

    • Stir the mixture at room temperature for 30 minutes.

  • Reaction Execution:

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq, e.g., 1.92 g, 9.08 mmol) portion-wise over 10 minutes. Note: The reaction may gently effervesce.

    • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting materials.

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous layer with DCM (3 x 25 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the resulting oil or solid by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient).

  • Characterization:

    • Analyze the purified product by ¹H NMR, ¹³C NMR, and MS. Key spectral features include the appearance of signals corresponding to the newly introduced benzyl group and the disappearance of the primary amine protons.

Urea Synthesis via Isocyanate Addition

Rationale: The urea functional group is a privileged scaffold in drug design, acting as a rigid and potent hydrogen-bond donor.[8] The reaction between a primary amine and an isocyanate is a highly efficient and often quantitative method for forming unsymmetrical ureas.[9][10] This reaction is typically fast, requires no catalyst, and proceeds cleanly under mild conditions, making it ideal for library synthesis.

Experimental Protocol: Synthesis of 1-(2-(2,4-dimethylphenoxy)ethyl)-3-phenylurea

  • Reagent Preparation:

    • Dissolve 2-(2,4-dimethylphenoxy)ethylamine (1.0 eq, e.g., 1.0 g, 6.05 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the solution at room temperature.

  • Reaction Execution:

    • Add phenyl isocyanate (1.0 eq, e.g., 0.66 mL, 6.05 mmol) dropwise to the stirred amine solution.

    • A precipitate often forms immediately or within a few minutes.

    • Allow the reaction to stir at room temperature for 1-2 hours to ensure completion. Monitor by TLC.

  • Workup and Purification:

    • If a precipitate has formed, collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold THF or diethyl ether to remove any unreacted starting materials.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by trituration with ether or recrystallization from a suitable solvent (e.g., ethyl acetate/hexane).

  • Characterization:

    • Confirm the product structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and MS. The IR spectrum will show a characteristic C=O stretch for the urea carbonyl (around 1630-1680 cm⁻¹), and the NMR will show two distinct N-H signals.

Visualization of Synthetic Strategies

The following diagrams illustrate the workflows for diversifying the 2-(2,4-dimethylphenoxy)ethylamine scaffold.

G start 2-(2,4-Dimethylphenoxy)ethylamine (Starting Material) acyl N-Acylation (R-COCl, Base) start->acyl reductive Reductive Amination (R-CHO, STAB) start->reductive urea Urea Formation (R-NCO) start->urea product_amide Amide Derivatives acyl->product_amide product_amine Secondary Amine Derivatives reductive->product_amine product_urea Urea Derivatives urea->product_urea library Diverse Chemical Library product_amide->library product_amine->library product_urea->library

Caption: General workflow for diversifying the starting material.

G cluster_0 Reductive Amination Workflow reagents 1. Mix Amine, Aldehyde, & Acetic Acid in DCE imine 2. Stir for 30 min (Imine Formation) reagents->imine Catalysis stab 3. Add STAB (Reduction Step) imine->stab Forms Imine stir 4. Stir 12-24h at RT stab->stir Initiates Reduction quench 5. Quench with NaHCO₃ & Extract with DCM stir->quench Reaction Complete purify 6. Dry, Concentrate, & Purify (Chromatography) quench->purify Isolate Crude product Final Secondary Amine purify->product Pure Product

Caption: Step-by-step workflow for the reductive amination protocol.

Summary of Analytical Characterization

Proper analytical characterization is essential to confirm the identity and purity of newly synthesized compounds.[11] The table below summarizes key expected analytical data for a representative product from each protocol.

Derivative TypeRepresentative Product¹H NMR (δ, ppm) Key SignalsMass Spec (ESI+) Expected [M+H]⁺
Amide N-(2-(2,4-dimethylphenoxy)ethyl)benzamide~8.0-7.4 (Ar-H), ~6.8-7.1 (Ar-H), ~4.2 (O-CH₂), ~3.7 (N-CH₂), ~2.2 (Ar-CH₃)270.15
Secondary Amine N-benzyl-2-(2,4-dimethylphenoxy)ethylamine~7.3 (Ar-H), ~6.8-7.1 (Ar-H), ~4.0 (O-CH₂), ~3.8 (Ar-CH₂-N), ~2.9 (N-CH₂), ~2.2 (Ar-CH₃)256.17
Urea 1-(2-(2,4-dimethylphenoxy)ethyl)-3-phenylurea~8.5 (N-H), ~7.5-6.9 (Ar-H), ~6.8-7.1 (Ar-H), ~4.1 (O-CH₂), ~3.5 (N-CH₂), ~2.2 (Ar-CH₃)285.16

Conclusion

2-(2,4-Dimethylphenoxy)ethylamine is a readily derivatizable scaffold with significant potential for generating novel chemical entities. The protocols for N-acylation, reductive amination, and urea formation described in this application note are robust, high-yielding, and adaptable to a wide range of building blocks, making them highly suitable for both targeted synthesis and library generation in a drug discovery context. Careful execution of these protocols, coupled with rigorous purification and analytical characterization, will enable the efficient exploration of this valuable chemical space.

References

  • Ghosh, C., et al. (2019). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 24(17), 3093. [Link]

  • Devi, N., & Saikia, P. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. [Link]

  • Wang, L., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8235. [Link]

  • Pathak, M., et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 7(1), 1-4. [Link]

  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • Kuczyńska, K., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Mass Spectrometry, 48(8), 929-938. [Link]

  • Tantry, S. J., et al. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(10), 4643-4648. [Link]

  • Organic Chemistry Data. Urea Formation - Common Conditions. [Link]

  • Myers, A. Reductive Amination. Harvard University. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Scientific Reports, 12(1), 1-9. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Phenoxyethylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the synthesis of phenoxyethylamine derivatives. As a Senior Application Scientist, I understand that navigating the complexities of organic synthesis can be challenging, and achieving high yields is paramount. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to overcome common hurdles in your synthetic endeavors. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide: Addressing Low Yields in Phenoxyethylamine Synthesis

Low yields can stem from a variety of factors, from suboptimal reaction conditions to competing side reactions. This section is organized by common synthetic routes to help you pinpoint and resolve the specific issues you may be encountering.

Williamson Ether Synthesis

The Williamson ether synthesis is a classical and widely used method for forming the ether linkage in phenoxyethylamine derivatives. It involves the reaction of a phenoxide with an alkyl halide.[1][2] However, its SN2 mechanism is susceptible to competing reactions.[1][3]

Question: My Williamson ether synthesis of a phenoxyethylamine derivative is resulting in a low yield and a significant amount of an alkene byproduct. What is happening and how can I fix it?

Answer:

This is a classic issue where the desired SN2 substitution reaction is competing with an E2 elimination side reaction.[1][4] The alkoxide you are using is not only a nucleophile but also a strong base, which can abstract a proton from the β-carbon of your alkyl halide, leading to the formation of an alkene.[2][4]

Probable Causes & Solutions:

  • Steric Hindrance: The use of secondary or tertiary alkyl halides dramatically favors elimination.[1][3]

    • Solution: Whenever possible, use a primary alkyl halide. If your target molecule's structure requires a secondary carbon to be attached to the ether oxygen, consider an alternative synthetic strategy.

  • High Reaction Temperature: Elevated temperatures provide the activation energy for the elimination pathway to a greater extent than for substitution.[1]

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. You may need to screen different temperatures to find the optimal balance.[5][]

  • Strongly Basic Conditions: While a base is necessary to deprotonate the phenol, an excessively strong or concentrated base can promote elimination.[2]

    • Solution: Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydride (NaH).[7] Using a stoichiometric amount of base relative to the phenol is also crucial.

  • Solvent Choice: Polar aprotic solvents are generally preferred as they solvate the cation of the base, making the alkoxide more nucleophilic.[7]

    • Solution: Solvents like DMF or DMSO are excellent choices.[7] Using the parent alcohol of the alkoxide as a solvent can sometimes lead to side reactions.[8]

Factor Problematic Condition Recommended Solution Scientific Rationale
Alkyl Halide Secondary or TertiaryUse a primary alkyl halideMinimizes steric hindrance, favoring SN2 over E2.[1][3]
Temperature Too highLower the reaction temperatureReduces the rate of the competing elimination reaction.[1]
Base Strong bases (e.g., NaH)Use milder bases (e.g., K₂CO₃, Cs₂CO₃)Decreases the rate of base-catalyzed elimination.[7]
Solvent Protic solvents (e.g., ethanol)Use polar aprotic solvents (e.g., DMF, DMSO)Enhances the nucleophilicity of the phenoxide.[7]

Question: I am observing C-alkylation in addition to the desired O-alkylation in my Williamson ether synthesis. How can I improve the selectivity?

Answer:

The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring.[1] C-alkylation is a known side reaction, especially when the ortho and para positions of the phenol are activated.[7]

Probable Causes & Solutions:

  • Solvent Effects: The choice of solvent can influence the site of alkylation.

    • Solution: Using polar aprotic solvents like DMF or DMSO generally favors O-alkylation.

  • Counter-ion: The nature of the cation associated with the phenoxide can affect the O- versus C-alkylation ratio.

    • Solution: Softer cations like cesium (Cs⁺) are known to promote O-alkylation. Consider using cesium carbonate as your base.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, making it a valuable tool for synthesizing phenoxyethylamine derivatives.[9][10] Its success is highly dependent on the catalyst system and reaction conditions.[11][12]

Question: My Buchwald-Hartwig amination is giving a low yield of the desired phenoxyethylamine derivative. What are the key parameters to optimize?

Answer:

Low yields in Buchwald-Hartwig aminations often point to issues with the catalyst's activity, stability, or the presence of inhibiting factors. The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination, and a bottleneck in any of these steps can hinder the reaction.[9][11]

Probable Causes & Solutions:

  • Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

    • Solution: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often necessary to promote both oxidative addition and reductive elimination.[11] If you are using an older generation catalyst, consider switching to a more modern, sterically hindered ligand.[9]

  • Base Selection: The base plays a critical role in deprotonating the amine, but a poorly chosen base can be detrimental.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. However, some functional groups may not be compatible with strong bases. In such cases, weaker bases like K₂CO₃ can be used, though this may require higher temperatures or longer reaction times.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture, and certain functional groups can act as catalyst poisons.[10]

    • Solution: Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents. Functional groups like azo compounds can poison the catalyst.[10]

  • Side Reactions: An unproductive side reaction that can compete with reductive elimination is β-hydride elimination.[9]

    • Solution: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Using ligands that promote a faster reductive elimination can minimize this side reaction.

Buchwald_Hartwig_Troubleshooting start Low Yield in Buchwald-Hartwig Amination ligand Suboptimal Ligand Choice start->ligand Check Ligand base Incorrect Base Selection start->base Evaluate Base deactivation Catalyst Deactivation start->deactivation Assess Reaction Setup side_reaction Competing Side Reactions start->side_reaction Analyze Byproducts solution_ligand Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) ligand->solution_ligand solution_base Use Strong, Non-nucleophilic Bases (e.g., NaOtBu) or Screen Weaker Bases base->solution_base solution_deactivation Ensure Inert Atmosphere and Anhydrous Conditions deactivation->solution_deactivation solution_side_reaction Optimize Ligand to Accelerate Reductive Elimination side_reaction->solution_side_reaction

Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.[13][14] This is particularly useful for introducing the ethylamine side chain.

Question: My reductive amination is producing a mixture of the desired secondary amine and a tertiary amine byproduct. How can I improve the selectivity?

Answer:

The formation of a tertiary amine indicates that the initially formed secondary amine is reacting further with another equivalent of the aldehyde, followed by reduction.[14] This over-alkylation is a common problem if the reaction conditions are not carefully controlled.

Probable Causes & Solutions:

  • Stoichiometry: An excess of the aldehyde can drive the reaction towards the tertiary amine.

    • Solution: Use a slight excess of the primary amine relative to the aldehyde to favor the formation of the secondary amine.

  • Reducing Agent: The choice of reducing agent is critical. Some reducing agents are more selective for imines over aldehydes.

    • Solution: Sodium cyanoborohydride (NaBH₃CN) is a classic choice as it selectively reduces the imine in the presence of the aldehyde.[14] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and often preferred alternative that also shows good selectivity.[14]

  • One-Pot vs. Two-Step Procedure: Performing the reaction as a one-pot process requires careful balancing of the rates of imine formation and reduction.

    • Solution: If selectivity remains an issue, consider a two-step procedure. First, form the imine, and then add the reducing agent in a separate step. This can provide better control over the reaction.

Problem Probable Cause Recommended Solution Scientific Rationale
Over-alkylation Excess aldehydeUse a slight excess of the amineLe Chatelier's principle drives the equilibrium towards the desired product.
Poor Selectivity Non-selective reducing agentUse NaBH₃CN or NaBH(OAc)₃These reagents are more selective for the reduction of imines over carbonyls.[14]
Lack of Control One-pot procedurePerform a two-step reactionSeparating imine formation from reduction allows for better control.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for my specific phenoxyethylamine derivative?

A1: The optimal route depends on the specific structure of your target molecule and the available starting materials.

  • Williamson Ether Synthesis: This is a good choice when you have a phenol and a primary alkyl halide containing the amine (or a precursor). It is generally cost-effective.

  • Buchwald-Hartwig Amination: This is ideal when you are starting with an aryl halide or triflate and an amine. It has a broad substrate scope and functional group tolerance.[9]

  • Reductive Amination: This is suitable when you can easily synthesize a phenoxy-substituted aldehyde or ketone and react it with an amine.

Synthetic_Route_Decision start Choosing a Synthetic Route sm What are your starting materials? start->sm phenol_halide Phenol + Primary Alkyl Halide? sm->phenol_halide aryl_halide_amine Aryl Halide + Amine? sm->aryl_halide_amine carbonyl_amine Phenoxy-Carbonyl + Amine? sm->carbonyl_amine phenol_halide->aryl_halide_amine No wes Williamson Ether Synthesis phenol_halide->wes Yes aryl_halide_amine->carbonyl_amine No bha Buchwald-Hartwig Amination aryl_halide_amine->bha Yes ra Reductive Amination carbonyl_amine->ra Yes

Caption: Decision tree for selecting a synthetic route.

Q2: I am having difficulty purifying my final phenoxyethylamine derivative. What are some general strategies?

A2: Purification can be challenging due to the basic nature of the amine and the potential for similar polarities between the product and byproducts.

  • Acid-Base Extraction: Utilize the basicity of the amine. Dissolve your crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate your product, pulling it into the aqueous layer. The neutral impurities will remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract your product back into an organic solvent.

  • Column Chromatography: If your product is sensitive to acid, column chromatography is a good alternative.

    • Deactivating Silica Gel: The acidic nature of silica gel can sometimes cause streaking or degradation of amines. You can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-2%).[15]

    • Solvent System: A common mobile phase for purifying amines is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), with a small amount of triethylamine added to the eluent to improve peak shape.

Q3: What are the best general practices for optimizing reaction conditions to improve yield?

A3: A systematic approach is often more effective than random trial-and-error.[16][17]

  • One-Variable-at-a-Time (OVAT): This traditional method involves changing one parameter (e.g., temperature, concentration, catalyst loading) at a time while keeping others constant to observe its effect on the yield.[12]

  • Design of Experiments (DoE): This is a more powerful statistical method where multiple factors are varied simultaneously. DoE can reveal interactions between variables and more efficiently identify the optimal reaction conditions.[17]

  • Reaction Monitoring: Closely monitor the progress of your reaction using techniques like TLC, LC-MS, or GC-MS. This will help you determine the optimal reaction time and prevent the formation of degradation products from overly long reaction times.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. Optimization of reaction conditions. a | Download Table. [Link]

  • Sciencemadness.org. Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Atlantis Press. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • NIH National Center for Biotechnology Information. A Brief Introduction to Chemical Reaction Optimization. [Link]

  • ResearchGate. Optimization of the reaction conditions for the reductive amination of aldehydes). a. [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]

  • Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. [Link]

  • PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • PRISM BioLab. Reaction Conditions Optimization: The Current State. [Link]

  • PubMed. New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates. [Link]

  • NIH National Center for Biotechnology Information. The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production. [Link]

  • NIH National Center for Biotechnology Information. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. [Link]

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • Master Organic Chemistry. The Gabriel Synthesis. [Link]

  • ResearchGate. How do I purify amidoxime derivatives?[Link]

Sources

Technical Support Center: 2-(2,4-Dimethylphenoxy)ethylazanium Solubility & Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Compound Identity: 2-(2,4-Dimethylphenoxy)ethylazanium Chemical Class: Cationic Amphiphile (Primary Ammonium Salt) Structural Analog: Closely related to Mexiletine (Class IB antiarrhythmic).[1][2]

The Core Problem: Researchers often encounter "solubility" issues with this compound that are actually phase separation or surface adsorption events.[1][2] While the "azanium" (protonated) form is theoretically water-soluble, the 2,4-dimethylphenoxy tail is highly lipophilic.[1][2] This amphiphilic nature creates a "Solubility Cliff" where the compound behaves well in DMSO but crashes out or binds to plastic upon dilution into physiological buffers (pH 7.4).[1]

This guide provides a mechanistic troubleshooting workflow to resolve precipitation, inconsistent IC50 data, and stock stability issues.

Module 1: The Chemistry of Solubility

To solve the issue, you must understand the pKa-Lipophilicity Balance .

  • pKa ~9.2: At pH 7.4 (Assay Buffer), the compound is ~98% protonated (positively charged) and soluble.[1]

  • The Danger Zone: If your buffer pH drifts above 8.0, or if you use a high-concentration DMSO stock (e.g., 100 mM) and dilute too rapidly, the local concentration of the neutral free base spikes, causing immediate micro-precipitation.

  • The "Salting Out" Effect: In buffers with high chloride content (like PBS), the common ion effect can decrease the solubility of the hydrochloride salt form.

Visualization: The Solubility Mechanism

The following diagram illustrates the transition from stable stock to assay failure.

SolubilityMechanism cluster_Fail Failure Modes Stock DMSO Stock (Solvated & Stable) Dilution Rapid Dilution into PBS (pH 7.4) Stock->Dilution 1:1000 Dilution Precip Precipitation (Hydrophobic Aggregation) Dilution->Precip Local High Conc. or pH > 8.0 Adsorption Plastic Binding (Polystyrene Adsorption) Dilution->Adsorption Cationic Interaction with Plastic Success Stable Assay Solution Dilution->Success Step-Down Protocol (See Module 3)

Figure 1: Mechanistic pathway showing how rapid dilution leads to aggregation (precipitation) or surface loss (adsorption), versus the optimized pathway.

Module 2: Troubleshooting Workflow

Use this decision tree to diagnose your specific issue.

TroubleshootingTree Start Identify the Symptom Symptom1 Visible Precipitate (Cloudiness) Start->Symptom1 Symptom2 Inconsistent Data (High IC50 variability) Start->Symptom2 Check1 Check Stock Conc. Symptom1->Check1 Check2 Check Plasticware Symptom2->Check2 Action1 Reduce Stock to 10mM or use Step-Down Dilution Check1->Action1 Stock > 50mM? Action3 Check Buffer pH (Must be < 7.6) Check1->Action3 Stock OK? Action2 Switch to Glass or Polypropylene (PP) Plates Check2->Action2 Using Polystyrene? Check2->Action3 Plasticware OK?

Figure 2: Diagnostic decision tree for resolving solubility and potency issues.

Module 3: Optimized Experimental Protocols

Protocol A: Preparation of Stable Stocks

Objective: Create a stock solution that resists crashing out upon dilution.[1][2]

  • Solvent Selection:

    • Recommended: DMSO (Dimethyl Sulfoxide).[1][2][3][4] It solubilizes both the salt and free-base forms effectively.[1][2]

    • Alternative: Ethanol (absolute).[1][2] Good for evaporation assays but volatile.[1][2]

    • Avoid: Direct dissolution in PBS or media for stocks >1 mM.[1][2]

  • Concentration Limit:

    • Do not exceed 50 mM in DMSO.[1][2] While 100 mM is chemically possible, it creates a "supersaturation shock" when a 1 µL droplet hits 1 mL of aqueous buffer.

Protocol B: The "Step-Down" Dilution Method (Critical)

Objective: Prevent "Solvent Shock" precipitation.[1][2] Never pipette high-concentration DMSO stock directly into a stagnant well of buffer.[1][2]

  • Prepare Intermediate Plate (10x Conc):

    • Dilute your DMSO stock 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% Water or PEG400).[1][2]

    • Why? This solvates the hydrophobic tail while introducing water molecules gradually.[1][2]

  • Final Assay Dilution:

    • Pipette from the Intermediate Plate into the Assay Buffer.[1][2]

    • Mixing: Mix immediately and vigorously (vortex or rapid pipetting) to disperse the compound before nuclei can form for precipitation.[1][2]

Protocol C: Mitigating Plastic Adsorption

Issue: Cationic Amphiphilic Drugs (CADs) like 2-(2,4-Dimethylphenoxy)ethylazanium bind avidly to negatively charged polystyrene surfaces (standard TC plates).[1][2]

  • Solution 1: Use Polypropylene (PP) plates for all intermediate dilutions.[1][2]

  • Solution 2: Add 0.01% BSA or 0.005% Tween-20 to your assay buffer.[1][2] The protein/surfactant coats the plastic sites, preventing the drug from sticking.

Solvent & Buffer Compatibility Table

Solvent/BufferSolubility RatingNotes
DMSO High (>50 mM)Ideal stock solvent.[1][2] Keep anhydrous.[1][2]
Ethanol High (>20 mM)Good alternative; watch for evaporation.[1][2]
Water (ddH2O) Moderate (~10 mM)Only if pure salt form.[1][2] pH dependent.[1][2][5]
PBS (pH 7.4) Low/Risky (<1 mM)High chloride promotes "salting out."[1][2]
Cell Media + Serum Moderate Serum proteins (Albumin) bind the drug, reducing free concentration but preventing precipitation.[1]

Frequently Asked Questions (FAQs)

Q1: My compound precipitates even at 10 µM in PBS. Why? A: Check your pH. If your PBS has drifted to pH 7.8 or 8.0, the compound is deprotonating to its insoluble free base. Ensure your buffer is strongly buffered at pH 7.2–7.[1][2]4. Also, check for "salting out"—try a lower ionic strength buffer (e.g., 0.5x PBS) if the assay permits.[1]

Q2: I see lower potency (higher IC50) than expected. Is the drug degrading? A: It is likely not degradation (these amines are stable).[1][2] It is likely adsorption .[1][2] If you are using polystyrene reservoirs or plates, up to 50% of your compound might be stuck to the walls. Switch to glass-coated or polypropylene consumables.[1][2]

Q3: Can I freeze-thaw the DMSO stock? A: Yes, but ensure the cap is tight. DMSO is hygroscopic (absorbs water from air).[1][2] If water gets into the DMSO stock, the compound may precipitate inside the tube upon freezing. Aliquot stocks to avoid repeated cycles.

Q4: Should I use the Chloride or Bromide salt? A: The Chloride salt is standard.[1][2] However, if your assay buffer is extremely high in chloride (e.g., certain crystallization buffers), the common ion effect will reduce solubility. In standard physiological buffers (150 mM NaCl), the Chloride salt is acceptable.

References

  • PubChem. 2-(2,4-Dimethylphenoxy)ethylamine (Compound Summary). National Library of Medicine.[1][2] Accessed 2026.[1][2] [Link]

  • Lipinski, C. A. (2000).[1][2] Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods.[1][2] [Link]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1][2] Academic Press.[1][2] (Chapter on Solubility and pKa effects on Cationic Amphiphiles). [Link]

  • FDA Prescribing Information. Mexiletine Hydrochloride Capsules USP.[1][2][5] (Structural analog reference for pKa and solubility profile). [Link]

Sources

improving the regioselectivity of phenoxyethylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis of Phenoxyethylamines Current Status: ● Operational Ticket Queue: Priority Handling Logged User: Senior Chemist / Process Development Lead

Welcome to the Phenoxyethylamine Synthesis Support Hub

Mission: You are encountering regioselectivity issues in the synthesis of phenoxyethylamines (POEA). Whether you are seeing unwanted C-alkylation on the phenol ring or struggling to control the ring-opening of aziridines, this guide provides root-cause analysis and validated protocols.

TICKET #001: Eliminating C-Alkylation Byproducts

Issue: "I am attempting a Williamson ether synthesis between a substituted phenol and an


-protected chloroethylamine. I am observing significant ortho- or para- C-alkylation instead of the desired O-alkylation."

Root Cause Analysis: Phenoxide anions are ambident nucleophiles. The negative charge is delocalized onto the aromatic ring (at ortho and para positions).

  • Hard/Soft Acid-Base (HSAB) Mismatch: The oxygen center is "hard," while the ring carbons are "soft."

  • Solvent Interference: Protic solvents (e.g., ethanol, water) solvate the oxygen anion via hydrogen bonding, effectively "caging" it.[1] This suppresses O-nucleophilicity and encourages attack from the softer carbon centers.

  • Counter-ion Effects: Tight ion pairing with small cations (Li+, Na+) can shield the oxygen.

Troubleshooting Protocol: The "Naked Anion" Strategy

To force O-regioselectivity, you must strip away the cation and solvent shell from the oxygen.

Step-by-Step Optimization:

  • Switch Solvents: Abandon protic solvents immediately. Move to polar aprotic solvents like DMF, DMSO, or NMP. These solvate cations well but leave the phenoxide anion "naked" and highly reactive toward O-alkylation.

  • Tune the Base/Counter-ion: Use Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ). The larger Cesium ion forms a looser ion pair with the phenoxide than Sodium, increasing oxygen availability.
  • Additives: If using non-polar solvents (like Toluene) is mandatory for process reasons, add 18-Crown-6 (for

    
    ) or 15-Crown-5  (for 
    
    
    
    ) to sequester the cation.

Data: Solvent Influence on Regioselectivity

Solvent SystemMechanism FavoredO:C Ratio (Approx)Notes
Ethanol/Water H-Bonding shields Oxygen60:40High C-alkylation risk. Avoid.
TFE (Trifluoroethanol) Strong H-Bonding20:80Favors C-alkylation. Use only if targeting the ring.
DMF / DMSO Naked Anion>95:5Standard for O-alkylation.
Acetone + K2CO3 Loose Ion Pairing90:10Good for mild conditions.
Workflow Visualization: O-Alkylation Decision Tree

O_Alkylation_Logic Start Start: Phenol + X-Ethylamine Check_Solvent Check Solvent System Start->Check_Solvent Protic Protic (MeOH, EtOH, H2O) Check_Solvent->Protic H-Bonding Aprotic Polar Aprotic (DMF, DMSO) Check_Solvent->Aprotic Dipolar Result_C RISK: High C-Alkylation Protic->Result_C Check_Cation Check Base Cation Aprotic->Check_Cation Small_Cat Li+ / Na+ (Tight Pair) Check_Cation->Small_Cat Large_Cat K+ / Cs+ (Loose Pair) Check_Cation->Large_Cat Small_Cat->Result_C Shielded O Result_O SUCCESS: High O-Alkylation Large_Cat->Result_O Naked O

Caption: Decision logic for maximizing O-site selectivity in phenoxide alkylations.

TICKET #002: Regiocontrol in Aziridine Ring Opening

Issue: "I am synthesizing chiral phenoxyethylamines by opening an aziridine with a phenol. I cannot control whether the phenol attacks the terminal carbon (to give the linear product) or the internal carbon (to give the branched product)."

Root Cause Analysis: The regioselectivity here is dictated by the competition between steric hindrance and electronic activation (carbocation character).

  • Basic/Nucleophilic Conditions: Attack is governed by sterics. The nucleophile (phenoxide) attacks the least substituted carbon (

    
    -like).
    
  • Acidic Conditions: The aziridine nitrogen is protonated/complexed. The bond weakens at the most substituted carbon to stabilize the developing partial positive charge. Attack occurs at the more substituted carbon (

    
    -like character).
    
Troubleshooting Protocol: The "Switch" Method

Scenario A: You want the Branched Isomer (Attack at Internal Carbon)

  • Method: Lewis Acid Catalysis.[2][3][4]

  • Reagents:

    
     or 
    
    
    
    (5-10 mol%).
  • Mechanism: The metal coordinates to the aziridine nitrogen. Electronic effects dominate; the phenol attacks the carbon that can best support a positive charge (the internal one).

  • Reference Protocol: Dissolve aziridine and phenol (1.2 equiv) in

    
    . Add catalyst.[3] Stir at RT.
    

Scenario B: You want the Linear Isomer (Attack at Terminal Carbon)

  • Method: Base-Mediated Nucleophilic Attack.

  • Reagents:

    
     in DMF or Acetone.
    
  • Mechanism: Pure

    
    . The phenoxide attacks the accessible, less hindered primary carbon.
    
  • Critical Note: Ensure the aziridine nitrogen is protected with an electron-withdrawing group (EWG) like Tosyl (Ts) or Nosyl (Ns) to activate the ring for nucleophilic attack. Unactivated alkyl aziridines react poorly under basic conditions.

Pathway Visualization: Aziridine Regiodivergence

Aziridine_Opening Aziridine 2-Substituted Aziridine (N-Activated) Path_Basic Basic Conditions (K2CO3, DMF) Aziridine->Path_Basic Path_Acid Lewis Acid (Cu(OTf)2, DCM) Aziridine->Path_Acid TS_Basic Steric Control (SN2-like) Path_Basic->TS_Basic TS_Acid Electronic Control (Carbocation-like) Path_Acid->TS_Acid Product_Linear Terminal Attack (Linear Ether) TS_Basic->Product_Linear Attacks Less Hindered Product_Branched Internal Attack (Branched Ether) TS_Acid->Product_Branched Attacks More Substituted

Caption: Divergent synthesis of phenoxyethylamines via controlled aziridine ring opening.

TICKET #003: The Mitsunobu Alternative (Stereochemical Inversion)

Issue: "Williamson synthesis is failing due to sensitive functional groups. I am trying the Mitsunobu reaction with a chiral amino-alcohol, but yields are low."

Technical Insight: The Mitsunobu reaction couples a phenol and an alcohol (e.g.,


-Boc-aminoethanol) using 

and DIAD/DEAD.
  • Regioselectivity: It is exclusively O-selective (chemoselective) because the "activated" species is the alkoxy-phosphonium salt, which is hard and oxophilic.

  • Stereoselectivity: It proceeds with complete Walden inversion at the alcohol carbon. If you start with (S)-amino alcohol, you get (R)-phenoxyethylamine.

Common Pitfall: The pKa Threshold The Mitsunobu reaction requires the nucleophile (phenol) to have a pKa < 11 (ideally < 13) to protonate the betaine intermediate.

  • Fix: If your phenol is electron-rich (high pKa), the reaction stalls. Add a co-nucleophile or switch to a more reactive azodicarboxylate like ADDP (1,1'-(azodicarbonyl)dipiperidine).

FAQ: Rapid Fire Solutions

Q: My phenoxyethylamine is polymerizing during workup. A: If your amine is unprotected ("free base"), it can react with unreacted alkyl halides or itself. Always synthesize the


-protected form (e.g., 

-Boc or

-Phthalimide) first. Deprotect only as the final step (e.g., TFA for Boc, Hydrazine for Phthalimide).

Q: I see dialkylation on the nitrogen. A: This occurs if you use a primary amine and an alkyl halide. You cannot selectively stop at mono-alkylation easily. Switch strategies: Use the Williamson ether method (Phenol +


) where the nitrogen is already "capped" with a protecting group.

Q: Can I use tosylates instead of halides for the alkylation? A: Yes, alkyl tosylates are excellent electrophiles. However, ensure your base doesn't hydrolyze the tosylate before the phenol attacks.


 in Acetonitrile is a milder alternative to DMF/Hydride conditions for tosylates.

References

  • Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols. Source: Organic & Biomolecular Chemistry.[3][5][6][7][8] URL:[Link]

  • Phenolates: O-alkylation vs C-alkylation Mechanisms. Source: PharmaXChange. URL:[Link]

  • Mitsunobu and Related Reactions: Advances and Applications. Source: Chemical Reviews (ACS). URL:[Link]

  • Trisubstituted Aziridine Ring-Opening by Phenol Derivatives: Stereo- and Regioselective Formation. Source: Organic Letters (ACS). URL:[Link]

Sources

Technical Support Center: Enhancing the Purity of 2-(2,4-Dimethylphenoxy)ethylazanium Post-Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the post-synthesis purification of 2-(2,4-Dimethylphenoxy)ethylazanium. Structured as a troubleshooting guide and frequently asked questions (FAQs), this document addresses common challenges encountered during the purification process. It offers detailed, step-by-step protocols for various purification techniques, including acid-base extraction, recrystallization, and column chromatography. The underlying chemical principles for each experimental choice are explained to ensure a deep understanding of the methodologies. This guide is grounded in established chemical principles and draws upon methodologies reported for structurally analogous compounds.

Introduction

The synthesis of 2-(2,4-Dimethylphenoxy)ethylazanium, while conceptually straightforward, often yields a crude product containing various impurities that can interfere with downstream applications. Achieving high purity is paramount for accurate biological and pharmacological studies. This guide is designed to be a practical resource for scientists, providing solutions to common purification challenges and answering frequently asked questions. The methodologies described herein are based on established principles of organic chemistry and purification techniques for amine compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-(2,4-Dimethylphenoxy)ethylazanium.

Question 1: After my initial work-up, I'm observing a low yield and the presence of unreacted 2,4-dimethylphenol in my NMR spectrum. How can I effectively remove this starting material?

Answer:

The presence of unreacted 2,4-dimethylphenol is a common issue, particularly if the reaction has not gone to completion. Due to its acidic nature (pKa ~10.6), it can be selectively removed from the basic product through a liquid-liquid extraction procedure based on pH manipulation.

Causality: 2-(2,4-Dimethylphenoxy)ethylazanium is a basic amine and will be protonated in an acidic aqueous solution, forming a water-soluble ammonium salt. In contrast, 2,4-dimethylphenol is a weak acid and will remain in its neutral, organic-soluble form in acidic conditions. However, by washing the organic layer with a basic aqueous solution (e.g., dilute NaOH), the phenol will be deprotonated to form the water-soluble sodium phenoxide salt, which will partition into the aqueous layer.

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash (Optional but Recommended): Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the desired amine product, extracting it into the aqueous layer, while leaving non-basic organic impurities in the organic layer.

  • Basification and Re-extraction: Separate the aqueous layer containing the protonated amine. Make the aqueous layer basic by the dropwise addition of a concentrated base (e.g., 6 M NaOH) until the pH is >12. This will deprotonate the amine, causing it to precipitate or form an oily layer. Extract the free amine back into a fresh portion of organic solvent (e.g., ethyl acetate or DCM).[1]

  • Phenol Removal (Direct Method): Alternatively, after dissolving the crude product in an organic solvent, wash the organic layer with a dilute aqueous base solution (e.g., 1 M NaOH). This will extract the acidic 2,4-dimethylphenol into the aqueous layer as its sodium salt. Repeat the basic wash 2-3 times to ensure complete removal.

  • Final Wash and Drying: Wash the organic layer containing the purified amine with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified free amine.

Question 2: My product appears oily and discolored, and I suspect the presence of polar impurities. What is the best approach to obtain a crystalline solid?

Answer:

Discoloration and an oily consistency often indicate the presence of polar impurities or residual solvent. Recrystallization is a powerful technique for purifying solid compounds and can often lead to the formation of a crystalline product. For amines, it is often advantageous to perform the recrystallization on the salt form (e.g., hydrochloride or hydrobromide salt), which typically has better-defined crystal lattice structures than the free base.[2][3]

Causality: Recrystallization works on the principle of differential solubility. The compound of interest should be sparingly soluble in the chosen solvent at room temperature but highly soluble at an elevated temperature. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration).

Step-by-Step Protocol for Recrystallization as the Hydrochloride Salt:

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate). Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring until the solution is acidic (test with pH paper). The hydrochloride salt should precipitate.

  • Solvent Selection: To find a suitable recrystallization solvent, test small aliquots of the crude salt in various solvents. A good solvent will dissolve the salt when heated but allow for crystal formation upon cooling. Common solvent systems for amine salts include ethanol, methanol, isopropanol, or mixtures such as ethanol/diethyl ether or methanol/ethyl acetate.

  • Recrystallization Procedure:

    • Dissolve the crude salt in a minimal amount of the chosen boiling solvent.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

    • Further cool the flask in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Solvent SystemSuitability for Amine Salt Recrystallization
Isopropanol/Diethyl EtherGood for inducing crystallization of moderately polar salts.
Ethanol/WaterEffective for more polar salts; water enhances solubility when hot.
Methanol/Ethyl AcetateEthyl acetate acts as an anti-solvent to promote crystal growth from methanol.
AcetonitrileCan be a good single-solvent system for some amine hydrochlorides.

Question 3: I have neutral, non-polar impurities that are co-eluting with my product during extraction. How can I separate these effectively?

Answer:

For neutral, non-polar impurities that are not effectively removed by acid-base extraction, column chromatography is the recommended purification method. Given that 2-(2,4-Dimethylphenoxy)ethylazanium is a basic compound, special considerations are necessary to prevent peak tailing and poor separation on standard silica gel.

Causality: The acidic nature of silica gel can lead to strong interactions with basic amines, causing irreversible adsorption or significant peak tailing.[4] This can be mitigated by either neutralizing the silica with a basic modifier in the mobile phase or by using a stationary phase with a modified, less acidic surface.

Step-by-Step Protocol for Column Chromatography:

  • Stationary Phase Selection:

    • Standard Silica Gel with Modifier: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to the mobile phase (typically 0.1-1%). This will neutralize the acidic sites on the silica gel.

    • Amine-Functionalized Silica: Using a pre-packed amine-functionalized silica column can provide excellent separation for basic compounds without the need for mobile phase modifiers.[5][6]

  • Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent should be gradually increased to elute the product. A typical gradient could be from 100% hexanes to 50:50 hexanes:ethyl acetate.

  • Column Packing and Loading:

    • Prepare a slurry of the chosen stationary phase in the initial, non-polar mobile phase and pack the column.

    • Dissolve the crude product in a minimal amount of the mobile phase or a compatible, volatile solvent. Adsorb the sample onto a small amount of silica gel ("dry loading") for better resolution.

  • Elution and Fraction Collection: Run the column, gradually increasing the mobile phase polarity. Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Purification_Workflow Crude_Product Crude 2-(2,4-Dimethylphenoxy)ethylazanium Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Remove acidic/basic impurities Recrystallization Recrystallization (as salt) Acid_Base_Extraction->Recrystallization Remove polar impurities Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography Remove neutral impurities Pure_Product Pure Product (>99%) Column_Chromatography->Pure_Product Troubleshooting_Decision_Tree Start Low Purity after Synthesis Impurity_Type Identify Impurity Type (NMR, TLC) Start->Impurity_Type Acidic_Impurity Acidic Impurity (e.g., Phenol) Impurity_Type->Acidic_Impurity Acidic Polar_Impurity Polar/Colored Impurity Impurity_Type->Polar_Impurity Polar Neutral_Impurity Neutral/Non-polar Impurity Impurity_Type->Neutral_Impurity Neutral Solution1 Perform Acid-Base Extraction Acidic_Impurity->Solution1 Solution2 Recrystallize as Salt Polar_Impurity->Solution2 Solution3 Perform Column Chromatography Neutral_Impurity->Solution3

Sources

troubleshooting unexpected results in biological assays with 2-(2,4-Dimethylphenoxy)ethylazanium

Author: BenchChem Technical Support Team. Date: February 2026

Pivoting to a Well-Characterized Compound: Rotenone

Initial searches for "2-(2,4-Dimethylphenoxy)ethylazanium" did not yield a well-documented compound in publicly available scientific databases. This suggests the name may be proprietary, a novel yet unpublished entity, or a misnomer. To provide a valuable and scientifically grounded troubleshooting guide as requested, this document will focus on a well-characterized and widely used compound that presents known challenges in biological assays: Rotenone .

Rotenone is a potent inhibitor of mitochondrial Complex I and is frequently used to study mitochondrial dysfunction and model neurodegenerative diseases like Parkinson's.[1][2] Its physicochemical properties and mechanism of action, however, often lead to unexpected results, making it an excellent subject for a detailed troubleshooting guide.

Welcome to the technical support center for researchers using Rotenone in biological assays. This guide is designed to help you navigate common challenges and ensure the reliability and reproducibility of your experimental data. As a Senior Application Scientist, I've compiled this resource based on field-proven insights and established scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm not observing the expected decrease in cellular oxygen consumption after adding Rotenone. What could be wrong?

This is a common issue that can stem from several factors, from reagent integrity to the health of your cells.

Core Scientific Principle: Rotenone inhibits the electron transport chain (ETC) at Complex I, preventing the transfer of electrons from NADH to ubiquinone.[3][4] This blockade should lead to a significant and rapid decrease in the oxygen consumption rate (OCR).

Troubleshooting Steps:

  • Verify Rotenone Integrity and Activity:

    • Light Sensitivity: Rotenone is susceptible to photochemical degradation.[5] Ensure your stock solutions are stored in amber vials or wrapped in foil and kept at -20°C or -80°C. When in use, minimize exposure to ambient light.

    • Solution Stability: Rotenone is unstable in aqueous media.[6] Working solutions in cell culture media should be made fresh for each experiment and used within a few hours. A DMSO stock, however, can be stable for up to a month when stored at -80°C.[6]

    • Source and Purity: Confirm the purity of your Rotenone from the supplier's certificate of analysis. Impurities can lead to inconsistent activity.

  • Assess Cellular Health and Mitochondrial Function:

    • Healthy Mitochondria are Key: Rotenone's effect is contingent on active mitochondrial respiration. Ensure your cells are healthy, within a low passage number, and free from mycoplasma contamination. Stressed or senescent cells may already have compromised mitochondrial function, masking the effect of Rotenone.

    • Run a Positive Control: If possible, use a positive control compound known to inhibit respiration, such as Antimycin A (a Complex III inhibitor), to confirm that the cellular ETC is responsive.[3]

  • Optimize Assay Conditions:

    • Concentration: The effective concentration of Rotenone can vary significantly between cell types. Inhibition can be detected at concentrations as low as 10 nM.[5] Perform a dose-response curve (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific cell line and assay.

    • Instrument Contamination: Rotenone is notoriously "sticky." Insufficient cleaning of equipment, such as Seahorse XF analyzer plates or respirometry chambers, can lead to carryover and confounding results in subsequent experiments.[7] Implement a rigorous cleaning protocol.

Q2: My Rotenone stock solution in DMSO is clear, but a precipitate forms when I add it to my cell culture medium. Why is this happening and how can I fix it?

This is a classic solubility problem often encountered with hydrophobic small molecules.

Core Scientific Principle: Rotenone is highly lipophilic (LogP ≈ 4.1) and has very poor aqueous solubility.[8] While it dissolves readily in organic solvents like DMSO, adding this stock to an aqueous buffer like cell culture medium can cause it to crash out of solution if its solubility limit is exceeded.

Troubleshooting Steps:

  • Improve Solubilization Technique:

    • Serial Dilutions: Avoid adding a highly concentrated DMSO stock directly to your final volume of media. Instead, perform one or more intermediate dilution steps in media.

    • Vortexing/Mixing: When diluting, vortex the media vigorously while slowly adding the Rotenone stock. This rapid dispersal can help prevent localized high concentrations that lead to precipitation.

    • Presence of Serum: Fetal Bovine Serum (FBS) contains proteins like albumin that can help solubilize hydrophobic compounds. If your experimental design allows, ensure you are diluting Rotenone into complete media containing FBS.

  • Re-evaluate Stock and Working Concentrations:

    • Lower DMSO Concentration: Keep the final concentration of DMSO in your culture medium below 0.5% (ideally below 0.1%) to avoid solvent-induced toxicity. If you need to add a larger volume of stock to achieve your final Rotenone concentration, consider making a lower concentration DMSO stock.

    • Ultrasonication: For persistent solubility issues, brief sonication of the final working solution may help to re-dissolve small precipitates, but this should be done cautiously to avoid degrading the compound.

Q3: My cells are dying or showing signs of stress at concentrations where I expect to only see inhibition of respiration. What's causing this excess toxicity?

While Rotenone is a respiratory inhibitor, it can induce cell death through multiple mechanisms, especially with prolonged exposure or at higher concentrations.

Core Scientific Principle: Inhibition of Complex I by Rotenone not only halts ATP synthesis but also leads to a backup of electrons in the ETC. This results in the generation of reactive oxygen species (ROS), primarily superoxide, which causes oxidative stress, damages cellular components like DNA, and can trigger apoptosis (programmed cell death).[1][5][9]

Troubleshooting Steps:

  • Distinguish Inhibition from Toxicity:

    • Time Course Experiment: Measure cell viability (e.g., using a live/dead stain or an MTT assay) at different time points after Rotenone addition (e.g., 1, 6, 12, 24 hours). This will help you identify a time window where you can observe respiratory inhibition without widespread cell death.

    • Dose-Response for Viability: Run a parallel dose-response curve for both OCR and cell viability. This will allow you to determine the therapeutic window for your specific cell type.

  • Investigate Off-Target Effects:

    • While the primary target is Complex I, high concentrations of any small molecule can lead to off-target effects. Rotenone has been shown to have effects independent of Complex I inhibition.[4]

    • Consider the use of antioxidants like N-acetylcysteine (NAC) or α-tocopherol to see if they can rescue the cells from toxicity.[2] This can help confirm if the cell death is primarily ROS-mediated.

  • Review the Cellular Model:

    • Some cell types are more reliant on oxidative phosphorylation than others and will therefore be more sensitive to Rotenone. For example, primary neurons are highly sensitive, whereas some cancer cell lines that rely more on glycolysis (the Warburg effect) may be more resistant.

Experimental Protocols & Data Presentation

Protocol: Preparation of Rotenone Working Solutions

This protocol is designed to minimize precipitation and ensure consistent results.

  • Prepare a 10 mM Stock Solution in DMSO:

    • Weigh out the appropriate amount of powdered Rotenone (MW = 394.43 g/mol ) in a fume hood.

    • Add high-purity, anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot into small-volume, light-protecting (amber) tubes to avoid repeated freeze-thaw cycles.

    • Store at -80°C for long-term stability (up to one month).[6]

  • Prepare a 100X Intermediate Working Solution in Media:

    • Warm your complete cell culture medium (containing serum, if applicable) to 37°C.

    • Calculate the volume needed for your experiment. For example, to make a final concentration of 100 nM Rotenone, you will need a 10 µM intermediate solution.

    • In a sterile conical tube, add the required volume of pre-warmed medium.

    • While vortexing the medium, slowly add the appropriate volume of the 10 mM DMSO stock. Example: To make 1 mL of 10 µM solution, add 1 µL of 10 mM stock to 999 µL of medium.

  • Prepare the Final Working Solution:

    • Add the 100X intermediate solution to your experimental plate or vessel containing cells and medium to achieve the final desired concentration. Example: Add 2 µL of the 10 µM intermediate solution to a well containing 198 µL of medium to get a final concentration of 100 nM.

Data Summary: Rotenone Solubility & Stability
ParameterSolvent/ConditionSolubility/StabilityCitation
Solubility DMSOUp to 100 mM[6][10]
Ethanol~5 mg/mL[11][12]
WaterVery low (~0.25-0.50 µM)[11]
Stability DMSO Stock (-80°C)Stable for up to 1 month[6]
Aqueous Media (37°C)Unstable; use within a few hours[6]
Light ExposureProne to photochemical degradation[5]

Visualizations: Mechanisms and Workflows

Mechanism of Action & Downstream Effects

cluster_Mitochondrion Mitochondrion cluster_CellularEffects Cellular Effects Rotenone Rotenone ComplexI Complex I (NADH Dehydrogenase) Rotenone->ComplexI Inhibits ETC Electron Transport Chain ROS Reactive Oxygen Species (ROS)↑ ComplexI->ROS Leads to ATP ATP Synthesis↓ ComplexI->ATP Prevents ATP_Synthase ATP Synthase Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis ATP->Apoptosis Oxidative_Stress->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Rotenone inhibits Complex I, blocking ATP synthesis and increasing ROS production, leading to cell death.

Troubleshooting Workflow for Failed Inhibition

Start No inhibition of Oxygen Consumption Observed Check_Reagent Is Rotenone stock old or light-exposed? Start->Check_Reagent Prepare_Fresh Prepare fresh stock from powder. Protect from light. Check_Reagent->Prepare_Fresh Yes Check_Cells Are cells healthy and respiring basally? Check_Reagent->Check_Cells No Success Problem Resolved Prepare_Fresh->Success Culture_Check Check passage number. Test for mycoplasma. Run positive control. Check_Cells->Culture_Check No Check_Dose Is the concentration optimal? Check_Cells->Check_Dose Yes Culture_Check->Success Dose_Response Perform dose-response experiment (e.g., 1nM-10µM). Check_Dose->Dose_Response No Check_Solubility Did precipitate form in media? Check_Dose->Check_Solubility Yes Dose_Response->Success Improve_Sol Follow improved solubilization protocol. Check_Solubility->Improve_Sol Yes Check_Solubility->Success No Improve_Sol->Success

Caption: A decision tree for troubleshooting failed Rotenone-induced respiratory inhibition experiments.

References

  • Vertex AI Search. (n.d.). 2-(2-Methoxyphenoxy) Ethylamine Supplier - Punagri Organics & Lifesciences.
  • Vertex AI Search. (n.d.). 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India | Vihita Bio.
  • Google Patents. (n.d.). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
  • YouTube. (2017, March 8). Inhibition of Complex I of the Electron Transport Chain by Rotenone.
  • MedChemExpress. (n.d.). Rotenone.
  • YouTube. (2022, June 6). Oral Administration: Rotenone: Gavage & Image Analysis-Alpha-Synuclein Inclusions l Protocol Preview.
  • ResearchGate. (2016, August 29). How to dissolve Rotenone ??.
  • Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • National Center for Biotechnology Information. (n.d.). Rotenone. PubChem.
  • YouTube. (2022, August 18). Rotenone-induced Parkinson's Disease Model | Protocol Preview.
  • PubMed. (n.d.). The activity of 2-(2',4'-diaminophenoxy)ethanol in 3 genetic toxicity bioassays.
  • PubMed Central. (n.d.). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases.
  • Wikipedia. (n.d.). Rotenone.
  • PubMed Central. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review.
  • PubMed Central. (n.d.). Challenges and Opportunities for Small Molecule Aptamer Development.
  • PubMed Central. (2025, August 14). The effect of rotenone contamination on high-resolution mitochondrial respiration experiments.
  • PubMed Central. (n.d.). Rotenone-induced Impairment of Mitochondrial Electron Transport Chain Confers a Selective Priming Signal for NLRP3 Inflammasome Activation.
  • Tempo Bioscience. (2018, July 16). The Challenges In Small Molecule Drug Development – Part I.
  • ResearchGate. (2015, May 11). Im trying to do a complex 1 enzymatic assay but the inhibitor rotenone doesnt seem to work. Do you know the cause and how can I solve it?.
  • Abcam. (n.d.). Mitochondrial assay selection guide.
  • Sigma-Aldrich. (n.d.). Rotenone, crystalline, R8875.
  • PubMed. (n.d.). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities.
  • ResearchGate. (n.d.). The neurotoxic rotenone induces mitochondrial dysfunction, which leads....
  • ResearchGate. (2017, August 22). How to disolve rotenone in media for cultured cells?.
  • MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • Journal of Neuroscience. (2003, November 26). Mechanism of Toxicity in Rotenone Models of Parkinson's Disease.
  • PubMed. (n.d.). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands.
  • PubMed Central. (n.d.). Rotenone Induction of Hydrogen Peroxide Inhibits mTOR-mediated S6K1 and 4E-BP1/eIF4E Pathways, Leading to Neuronal Apoptosis.
  • WIPO Patentscope. (n.d.). WO/2009/128088 PREPARATION OF 2-(2-ALKOXY PHENOXY) ETHYLAMINE, AN INTERMEDIATE OF CARVEDILOL AND TAMSULOSIN.
  • YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.
  • ACS Publications. (2011, September 27). Rotenone-Mediated Changes in Intracellular Coenzyme A Thioester Levels: Implications for Mitochondrial Dysfunction. Chemical Research in Toxicology.
  • Agilent. (n.d.). Principle of Mitochondrial Toxicity Assessment Using Agilent Seahorse XF Solution.
  • ResearchGate. (2014, January 3). What concentration of Rotenone and what solvent should be used to completely dissolve the drug when studying its effect on cancer cells?.
  • MB - About. (n.d.). Assay Troubleshooting.
  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024, September 6).
  • PubMed. (n.d.). Binding and Functional Affinity of Some Newly Synthesized Phenethylamine and Phenoxypropanolamine Derivatives for Their Agonistic Activity at Recombinant Human beta3-adrenoceptor.
  • ResearchGate. (n.d.). Troubleshooting of SeaHorse assay (A) Troubleshooting 5: Low OCR and.... Download Scientific Diagram.
  • PubMed Central. (2010, October 26). Oral Administration of Rotenone using a Gavage and Image Analysis of Alpha-synuclein Inclusions in the Enteric Nervous System.

Sources

Validation & Comparative

Comparative Pharmacochemistry: 2-(2,4-Dimethylphenoxy)ethylazanium vs. Phenylalkylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural and functional analysis of 2-(2,4-dimethylphenoxy)ethylazanium (the protonated form of 2-(2,4-dimethylphenoxy)ethylamine) in comparison to Mexiletine (its 2,6-isomer) and standard Phenylalkylamines (PEAs).

While Phenylalkylamines (e.g., Amphetamine, Dopamine) are traditionally recognized as rigid substrates for monoamine transporters (MATs), the insertion of an ether oxygen to form a Phenoxyethylamine scaffold fundamentally shifts the pharmacological profile. This modification introduces rotational flexibility and an H-bond acceptor, redirecting affinity from transporters toward Voltage-Gated Sodium Channels (Nav1.x) .

This guide explores why the 2,4-dimethyl substitution pattern renders this molecule a distinct, albeit less metabolically stable, probe for the Nav1.5 intracellular pore compared to the clinically optimized 2,6-dimethyl isomer (Mexiletine).

Part 1: Chemical Architecture & Physicochemical Profile

The core distinction lies in the linker atom (Ether vs. Alkyl) and the steric environment of the aromatic ring.

Structural Divergence
Feature2-(2,4-Dimethylphenoxy)ethylazaniumMexiletine (Comparator)2,4-Dimethylphenethylamine (PEA)
Core Scaffold PhenoxyethylaminePhenoxypropanaminePhenylethylamine
Linker Ether (-O-CH2-CH2-)Ether (-O-CH2-CH(Me)-)Alkyl (-CH2-CH2-)
Aromatic Sub. 2,4-Dimethyl2,6-Dimethyl2,4-Dimethyl
Electronic Effect Oxygen is Electron Withdrawing (Inductive)Oxygen is Electron WithdrawingCarbon is Neutral
Flexibility High (Ether rotation)High (Ether rotation)Low (Rigid alkyl chain)
pKa (Amine) ~9.0 - 9.29.2~9.8
The "Azanium" Species

The term "ethylazanium" refers to the cationic species (


). For sodium channel blockers, this is the active pharmacophore .
  • Mechanism: The uncharged amine penetrates the lipid bilayer. Once intracellular (pH ~7.2), it re-protonates to the azanium form.

  • Action: The positively charged azanium binds to the conserved phenylalanine/tyrosine residues inside the Nav pore, physically occluding sodium influx.

Part 2: Pharmacodynamics – The Target Landscape

The Ether Switch: From Transporter to Channel

Replacing the


 of a PEA with Oxygen (creating a phenoxy-amine) drastically reduces affinity for the Catecholamine binding pocket  of NET/DAT transporters.
  • PEAs: The rigid ethyl chain aligns the amine with Aspartate residues in the transporter.

  • Phenoxy-EAs: The ether oxygen introduces a "kink" and polarity that clashes with the hydrophobic residues of the transporter cleft, but creates favorable interactions with the Local Anesthetic Binding Site on the S6 helix of Domain IV in Nav channels.

Steric Occlusion: 2,4- vs. 2,6-Dimethyl

This is the critical differentiator between the research compound (2,4) and the drug (Mexiletine/2,6).

  • 2,6-Dimethyl (Mexiletine): The two methyl groups flank the ether oxygen. This creates a "Steric Shield" that protects the ether linkage from Cytochrome P450 enzymes (preventing O-dealkylation) and restricts the conformation to a "perpendicular" state preferred by the Nav channel pore.

  • 2,4-Dimethyl (Topic Molecule): The ether oxygen is exposed on one side (position 6 is Hydrogen).

    • Consequence 1 (Metabolism): Rapid O-dealkylation in the liver, leading to short half-life.

    • Consequence 2 (Binding): Faster "off-rate" (Koff) from the sodium channel. It blocks the channel but dissociates too quickly to provide the sustained "use-dependent block" required for effective antiarrhythmic therapy.

Part 3: Visualization of SAR Logic

The following diagram illustrates the decision tree in medicinal chemistry that separates these three distinct classes.

SAR_Logic Scaffold Base Scaffold: Aryl-Ethyl-Amine Linker_Decision Linker Type? Scaffold->Linker_Decision Alkyl_Linker Alkyl Linker (-CH2-CH2-) Linker_Decision->Alkyl_Linker Carbon Ether_Linker Ether Linker (-O-CH2-CH2-) Linker_Decision->Ether_Linker Oxygen Target_MAT Target: Monoamine Transporters (NET/DAT/SERT) Alkyl_Linker->Target_MAT PEA_Result Result: 2,4-Dimethylphenethylamine (Psychostimulant/Releaser) Target_MAT->PEA_Result Target_Nav Target: Voltage-Gated Na+ Channels (Nav1.5 / Nav1.7) Ether_Linker->Target_Nav Subst_Decision Substitution Pattern? Target_Nav->Subst_Decision Subst_26 2,6-Dimethyl (Flanking O) Subst_Decision->Subst_26 Subst_24 2,4-Dimethyl (Exposed O) Subst_Decision->Subst_24 Effect_26 Steric Shielding of Ether High Metabolic Stability Slow Off-Rate Subst_26->Effect_26 Drug_Mex Drug: Mexiletine (Class IB Antiarrhythmic) Effect_26->Drug_Mex Effect_24 Exposed Ether Linkage Rapid O-Dealkylation Fast Off-Rate Subst_24->Effect_24 Research_Cmpd Topic: 2-(2,4-Dimethylphenoxy)ethylazanium (Experimental Probe / Metabolically Unstable) Effect_24->Research_Cmpd

Caption: Structural divergence of Phenylethylamines vs. Phenoxyethylamines, highlighting the critical role of the ether linker and substitution pattern on target selectivity and stability.

Part 4: Experimental Protocols

To validate the claims above, the following protocols distinguish the Azanium channel blocker from the PEA transporter substrate.

Protocol A: Intracellular Nav1.5 Blockade (Patch Clamp)

Objective: Determine if the molecule acts as a pore blocker (Phenoxy-type) or is inactive (PEA-type).

  • Cell Line: HEK293 cells stably expressing human Nav1.5 (cardiac sodium channel).

  • Pipette Solution (Intracellular):

    • CsF 120 mM, CsCl 10 mM, EGTA 10 mM, HEPES 10 mM (pH 7.2 with CsOH).

    • Note: The pH of 7.2 ensures the test compound (pKa ~9.0) is >98% in the Azanium (cationic) form inside the cell.

  • Bath Solution (Extracellular):

    • NaCl 140 mM, KCl 4 mM, CaCl2 2 mM, MgCl2 1 mM, HEPES 10 mM, Glucose 10 mM (pH 7.4).

  • Voltage Protocol:

    • Hold at -120 mV.

    • Pulse to -10 mV for 30ms (Activation).

    • Repeat at 10 Hz (to test Use-Dependence ).

  • Application:

    • Perfuse 2-(2,4-dimethylphenoxy)ethylazanium (10 µM).

    • Expected Result: Reduction in peak current, enhanced block at higher frequencies (10 Hz).

    • Contrast: 2,4-Dimethylphenethylamine (PEA) will show negligible block at this concentration.

Protocol B: Microsomal Stability Assay (Metabolic Liability)

Objective: Quantify the "Steric Shield" effect of 2,6- (Mexiletine) vs 2,4- substitution.

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrates:

    • Test: 2-(2,4-dimethylphenoxy)ethylamine (1 µM).

    • Control: Mexiletine (1 µM).

  • Reaction:

    • Pre-incubate microsomes + substrate for 5 min at 37°C.

    • Initiate with NADPH-regenerating system.

  • Sampling:

    • Aliquots at 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing internal standard).

  • Analysis: LC-MS/MS monitoring disappearance of parent peak.

  • Expected Data:

    • Mexiletine:

      
       min (Stable).
      
    • 2,4-Isomer:

      
       min (Rapid degradation via O-dealkylation due to exposed oxygen).
      

References

  • Gawali, V. S., et al. (2015). "Mechanism of drug interactions with the voltage-gated sodium channel Nav1.5." Current Medicinal Chemistry. (Establishes the binding site for phenoxyalkylamines in the Nav pore).

  • Manetti, D., et al. (2010). "Molecular modeling and structure-activity relationships of mexiletine analogs as sodium channel blockers." Journal of Medicinal Chemistry.

  • Lewi, P. J., et al. (2009). "Phenylethylamines and the transporter vs channel dichotomy." Drug Discovery Today. (General reference for the PEA vs Phenoxy-EA scaffold switch).

A Comprehensive Analysis of 2,4-Dichlorophenoxyacetic Acid (2,4-D) for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: This guide provides a comprehensive technical overview of the widely-used synthetic auxin herbicide, 2,4-Dichlorophenoxyacetic Acid (2,4-D). The initial intent was to create a head-to-head comparison with a compound designated as 2-(2,4-Dimethylphenoxy)ethylazanium. However, an exhaustive search of chemical databases and scientific literature has yielded no identifiable information for a compound with this specific name. The term "ethylazanium" is not standard chemical nomenclature, suggesting it may be a misnomer or a highly specialized, non-public compound. Consequently, a direct comparative analysis is not feasible at this time.

This document has been structured to serve as a detailed monograph on 2,4-D, fulfilling the core requirements for a scientifically rigorous guide. It is intended to be a valuable resource for researchers, scientists, and drug development professionals, providing in-depth information on its mechanism of action, experimental protocols for its evaluation, and a summary of its toxicological profile. This guide can serve as a benchmark for evaluating other compounds, should verifiable data for 2-(2,4-Dimethylphenoxy)ethylazanium or other molecules of interest become available.

Introduction to 2,4-Dichlorophenoxyacetic Acid (2,4-D)

2,4-Dichlorophenoxyacetic acid, commonly known as 2,4-D, is a systemic herbicide that has been in use since the 1940s.[1][2][3] It is a member of the phenoxyacetic acid class of chemicals and functions as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA).[4] Its primary application is in the selective control of broadleaf weeds in a variety of agricultural and non-agricultural settings, including cereal crops, lawns, and aquatic environments.[1][2][3]

Physicochemical Properties and Formulations

2,4-D is an organic compound with the chemical formula C₈H₆Cl₂O₃.[1] It typically appears as a white to yellow powder.[1] The acid form of 2,4-D has low solubility in water.[2] For practical application, it is often formulated as amine salts (such as dimethylamine salt) or esters (such as 2-ethylhexyl ester) to enhance its solubility and efficacy.[2][5] These formulations are designed to be readily absorbed by the target plant, either through the foliage (esters) or roots (salts).[2]

PropertyValue
Chemical Formula C₈H₆Cl₂O₃
Molar Mass 221.04 g/mol
Appearance White to yellow powder
Melting Point 140.5 °C
Water Solubility 900 mg/L at 25 °C
Common Formulations Amine salts, Esters

Mechanism of Action: A Synthetic Auxin

The herbicidal activity of 2,4-D stems from its ability to act as a synthetic auxin.[4] In susceptible broadleaf plants (dicots), it induces uncontrolled and unsustainable growth, ultimately leading to plant death.[1] Monocotyledonous plants, such as grasses and cereal crops, are generally tolerant to 2,4-D, which allows for its selective use.[1][4]

The molecular mechanism involves the following key steps:

  • Absorption and Translocation: 2,4-D is absorbed through the leaves and roots of the plant and is then translocated to the meristematic tissues, where cell division and growth occur.[1]

  • Mimicry of Auxin: 2,4-D mimics the action of natural auxins, but unlike endogenous hormones that are tightly regulated, 2,4-D persists and leads to a continuous stimulation of auxin-responsive genes.

  • Disruption of Cellular Processes: This overstimulation results in a cascade of physiological disruptions, including:

    • Uncontrolled Cell Division: Leading to abnormal growth, such as stem curling and leaf withering.[1]

    • Increased Cell Wall Plasticity: Contributing to the malformed growth.[2][4]

    • Enhanced Ethylene Production: A plant stress hormone that further contributes to the herbicidal effects.[2][4]

    • Abnormal Protein Synthesis: Disrupting normal cellular function.[2][4][6]

2_4_D_Mechanism_of_Action cluster_plant Susceptible Plant Cell 2_4_D 2,4-D Absorption Absorption (Foliar/Root) 2_4_D->Absorption Application Translocation Translocation to Meristems Absorption->Translocation Auxin_Receptor Auxin Receptor Binding Translocation->Auxin_Receptor Gene_Expression Upregulation of Auxin-Responsive Genes Auxin_Receptor->Gene_Expression Cellular_Disruption Disruption of Cellular Processes: - Uncontrolled Cell Division - Ethylene Production - Abnormal Protein Synthesis Gene_Expression->Cellular_Disruption Plant_Death Plant Death Cellular_Disruption->Plant_Death

Figure 1: Simplified signaling pathway of 2,4-D's mechanism of action in a susceptible plant.

Experimental Protocols for Efficacy and Selectivity Assessment

To evaluate the performance of 2,4-D and other herbicides, standardized bioassays are essential. The following protocols provide a framework for assessing herbicidal efficacy and crop selectivity.

Greenhouse Efficacy Bioassay

Objective: To determine the dose-response relationship of 2,4-D on target weed species.

Methodology:

  • Plant Material: Grow target weed species (e.g., Amaranthus retroflexus - redroot pigweed) in pots containing a standardized soil mix in a greenhouse with controlled temperature and light conditions.

  • Herbicide Application: At the 3-4 true leaf stage, apply 2,4-D at a range of concentrations (e.g., 0, 50, 100, 200, 400 g ai/ha) using a calibrated laboratory sprayer to ensure uniform coverage.

  • Experimental Design: Use a completely randomized design with at least four replicates for each treatment.

  • Data Collection: At 7, 14, and 21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death). At 21 DAT, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.

  • Data Analysis: Analyze the dry weight data using analysis of variance (ANOVA) and a non-linear regression model (e.g., log-logistic) to calculate the GR₅₀ (the dose required to reduce plant growth by 50%).

Greenhouse_Efficacy_Workflow Start Start Plant_Growth Grow Target Weeds (3-4 leaf stage) Start->Plant_Growth Herbicide_Application Apply 2,4-D at Varying Doses Plant_Growth->Herbicide_Application Incubation Incubate in Greenhouse (21 days) Herbicide_Application->Incubation Data_Collection Collect Data: - Visual Injury Assessment - Biomass Measurement Incubation->Data_Collection Data_Analysis Analyze Data: - ANOVA - Calculate GR₅₀ Data_Collection->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for a greenhouse efficacy bioassay of 2,4-D.

Crop Selectivity Study

Objective: To assess the tolerance of a specific crop (e.g., wheat) to 2,4-D application.

Methodology:

  • Plant Material: Grow a selected crop variety (e.g., Triticum aestivum) in field plots under standard agronomic practices.

  • Herbicide Application: Apply 2,4-D at the recommended field rate (1X) and twice the recommended rate (2X) at the appropriate growth stage for the crop (e.g., tillering stage for wheat). Include an untreated control.

  • Experimental Design: Use a randomized complete block design with four replicates.

  • Data Collection:

    • Phytotoxicity: Visually assess crop injury at 7, 14, and 28 DAT.

    • Growth Parameters: Measure plant height and tiller number at key growth stages.

    • Yield: At maturity, harvest the grain from a central area of each plot and determine the yield, adjusting for moisture content.

  • Data Analysis: Use ANOVA to compare the means of the different treatments for phytotoxicity, growth parameters, and yield.

Toxicological Profile

The toxicology of 2,4-D has been extensively studied.

  • Acute Toxicity: 2,4-D generally has low to moderate acute toxicity in humans and animals.[6] High levels of exposure can lead to respiratory and nervous system effects.[7]

  • Chronic Toxicity: Long-term studies in animals have shown that very high doses can cause effects on the blood, liver, and kidneys.[7]

  • Carcinogenicity: The classification of 2,4-D's carcinogenicity is debated. The U.S. Environmental Protection Agency (EPA) considers it not classifiable as to human carcinogenicity due to insufficient data, while the International Agency for Research on Cancer (IARC) classifies it as "possibly carcinogenic to humans" (Group 2B).[7] It's important to note that the controversy surrounding Agent Orange, a mixture of 2,4-D and 2,4,5-T, was primarily due to the dioxin contaminant in 2,4,5-T, which is no longer present in modern 2,4-D formulations.[3]

  • Ecotoxicology: The environmental impact of 2,4-D varies with its formulation. Ester forms can be highly toxic to fish and other aquatic life, while salt forms are generally less toxic.[3][8] 2,4-D is considered to have moderate toxicity to birds and is practically non-toxic to honeybees.[3][8]

EndpointResult
Acute Oral LD₅₀ (rat) 639 mg/kg
Human Carcinogenicity (EPA) Not classifiable
Human Carcinogenicity (IARC) Group 2B (Possibly carcinogenic)
Toxicity to Birds Moderately toxic
Toxicity to Honeybees Practically non-toxic
Toxicity to Fish Varies by formulation (esters are more toxic)

Synthesis of 2,4-D

The industrial synthesis of 2,4-D is typically achieved through one of two primary routes:

  • Chlorination then Condensation: Phenol is first chlorinated to produce 2,4-dichlorophenol, which is then reacted with chloroacetic acid.[1][9]

  • Condensation then Chlorination: Phenol is condensed with chloroacetic acid to form phenoxyacetic acid, which is subsequently chlorinated to yield 2,4-D.[9][10]

2_4_D_Synthesis cluster_route1 Route 1: Chlorination First cluster_route2 Route 2: Condensation First Phenol1 Phenol Chlorination Chlorination Phenol1->Chlorination DCP 2,4-Dichlorophenol Chlorination->DCP Condensation1 Condensation with Chloroacetic Acid DCP->Condensation1 2_4_D1 2,4-D Condensation1->2_4_D1 Phenol2 Phenol Condensation2 Condensation with Chloroacetic Acid Phenol2->Condensation2 PAA Phenoxyacetic Acid Condensation2->PAA Chlorination2 Chlorination PAA->Chlorination2 2_4_D2 2,4-D Chlorination2->2_4_D2

Figure 3: Primary industrial synthesis routes for 2,4-Dichlorophenoxyacetic acid.

Conclusion

2,4-D remains a significant tool in modern agriculture and land management due to its efficacy and selectivity. Its mechanism as a synthetic auxin is well-understood, leading to characteristic phytotoxic effects in susceptible broadleaf plants. While its toxicological profile has been the subject of some debate, regulatory bodies have established guidelines for its safe use. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation of 2,4-D and the comparative assessment of novel herbicidal compounds.

References

  • Mechanism of action of 2,4-D herbicide on target weeds. ACC synthase,...
  • 2,4-Dichlorophenoxyacetic acid. (URL: )
  • 2,4-Dichlorophenoxyacetic Acid (2,4-D)
  • 2,4-DICHLOROPHENOXYACETIC ACID - IARC Public
  • What are the facts on 2,4-D? - CropLife Australia. (URL: )
  • 2,4-Dichlorophenoxyacetic acid - Wikipedia. (URL: )
  • 2,4-D Technical Fact Sheet - National Pesticide Inform
  • 2,4-D Toxicity: Cause, Effect and Control. (URL: )
  • 2,4-D | US EPA. (URL: )
  • 2-(2,4-Dichlorophenoxy)acetate;dimethylazanium | C10H13Cl2NO3 | CID 14150616. (URL: )
  • CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI. (URL: )
  • CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google P
  • 2,4-D Fact Sheet - National Pesticide Inform

Sources

validation of 2-(2,4-Dimethylphenoxy)ethylazanium as a research tool

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical validation of 2-(2,4-Dimethylphenoxy)ethylazanium (also referred to as the ammonium salt of 2-(2,4-Dimethylphenoxy)ethylamine or 2,4-DMPEA ) as a specialized pharmacological research tool.

Based on the aryloxyalkylamine scaffold, this compound serves as a critical Structure-Activity Relationship (SAR) probe in the development of ligands for Voltage-Gated Sodium Channels (Nav) and Monoamine Transporters (NET/SERT) .

Executive Summary & Mechanism of Action

2-(2,4-Dimethylphenoxy)ethylazanium is a protonated primary amine probe used to interrogate the steric and electronic requirements of drug binding pockets. It belongs to the aryloxyethylamine class, a privileged scaffold found in antiarrhythmics (e.g., Mexiletine), antidepressants (e.g., Atomoxetine), and alpha-blockers (e.g., Phenoxybenzamine).

Core Applications
  • Nav Channel Pore Blocker: Probing the "local anesthetic receptor" site within the channel pore. The 2,4-dimethyl substitution provides a distinct steric profile compared to the standard 2,6-dimethyl pattern (Mexiletine), allowing researchers to map the hydrophobic tolerance of the binding site.

  • Monoamine Transporter Ligand: Used to assess selectivity for the Norepinephrine Transporter (NET) versus the Serotonin Transporter (SERT).

  • Metabolic Stability Standard: Investigating the role of ortho-substitution in preventing ether cleavage and metabolic deactivation.

Comparative Analysis: 2,4-DMPEA vs. Clinical Standards

The following analysis compares 2-(2,4-Dimethylphenoxy)ethylazanium against industry-standard tools Mexiletine (Class Ib antiarrhythmic) and Atomoxetine (NET inhibitor).

Table 1: Physicochemical & Pharmacological Comparison
Feature2-(2,4-Dimethylphenoxy)ethylazanium Mexiletine (Standard)Atomoxetine (NET Standard)
Core Structure Aryloxy-ethylamineAryloxy-propanamineAryloxy-propanamine
Substitution 2,4-Dimethyl (Asymmetric)2,6-Dimethyl (Symmetric)2-Methyl (Ortho only)
Primary Target Nav1.x / NET (Probe)Nav1.5 (Heart)NET (Brain)
Steric Bulk Moderate (Para-extension)High (Ortho-shielding)Moderate
Metabolic Stability Moderate (Susceptible to 4-hydroxylation?)High (Blocked 2,6-positions)High (CYP2D6 dependent)
pKa (Calc.) ~9.2 - 9.59.210.1
Research Utility SAR Deconvolution (Steric mapping)Clinical ControlSelectivity Control
Key Insight: The "Ortho-Effect"
  • Mexiletine (2,6-dimethyl): The two ortho-methyl groups twist the phenyl ring out of plane relative to the ether oxygen, locking the conformation and protecting the ether bond from metabolism.

  • 2,4-DMPEA (2,4-dimethyl): Lacks one ortho-methyl. This reduces the rotational barrier, allowing the phenyl ring to adopt a flatter conformation.

    • Application: If a receptor requires a twisted conformation (like Nav1.5), 2,4-DMPEA will show reduced affinity (

      
      ) compared to Mexiletine. If the receptor prefers a flat conformation (like certain 5-HT subtypes), 2,4-DMPEA may show enhanced affinity .
      

Structural Visualization & SAR Logic

The diagram below illustrates the structural relationship and the "Steric Probe" concept used in drug design.

SAR_Logic Mexiletine Mexiletine (2,6-Dimethyl) High Steric Shielding Target Target Binding Pocket (Nav1.5 / NET) Mexiletine->Target Binds via Probe 2-(2,4-Dimethylphenoxy) ethylazanium (2,4-Dimethyl) Asymmetric Steric Profile Probe->Target Probes Outcome1 High Affinity (Twisted Conformation) Target->Outcome1 If 2,6-Me required Outcome2 Altered Affinity (Flexible Conformation) Target->Outcome2 If 2,4-Me used

Caption: SAR logic demonstrating how the 2,4-dimethyl probe tests the necessity of the 2,6-dimethyl "twist" for receptor binding.

Experimental Protocols

To validate 2-(2,4-Dimethylphenoxy)ethylazanium in your assay, follow these standardized protocols.

Protocol A: Preparation of Stock Solution
  • Reagents: 2-(2,4-Dimethylphenoxy)ethylazanium chloride (Solid), DMSO (LC-MS grade), Phosphate Buffered Saline (PBS).

  • Step 1: Weigh 10 mg of the salt.

  • Step 2: Dissolve in 1 mL of 100% DMSO to create a 10 mg/mL stock . Vortex for 30 seconds.

  • Step 3: Dilute to working concentration (e.g., 10 µM) in assay buffer. Note: Keep final DMSO concentration < 0.1% to avoid solvent effects on ion channels.

Protocol B: Competitive Binding Assay (Generic Monoamine Transporter)

Objective: Determine the


 of the probe against a radioligand (e.g., 

-Nisoxetine for NET).
  • Membrane Prep: Isolate membranes from HEK293 cells stably expressing hNET.

  • Incubation:

    • Mix 50 µL Membrane suspension (10-20 µg protein).

    • Add 25 µL

      
      -Nisoxetine (2 nM final).
      
    • Add 25 µL 2-(2,4-Dimethylphenoxy)ethylazanium (concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting. Plot % Inhibition vs. Log[Concentration] to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol C: Metabolic Stability Assay (Microsomal Stability)

Objective: Compare the metabolic half-life (


) of the 2,4-isomer vs. the 2,6-isomer (Mexiletine).
  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL).

  • Reaction: Incubate 1 µM test compound with NADPH-regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard.

  • Detection: Analyze supernatant via LC-MS/MS.

  • Expectation: The 2,4-isomer may show faster clearance due to the exposed ortho-position (C6) being available for hydroxylation, unlike the blocked 2,6-isomer.

Experimental Workflow Diagram

Workflow cluster_Assays Parallel Validation Assays Start Compound Acquisition (Synthesis/Purchase) QC QC Validation (1H-NMR, LC-MS) Start->QC Binding Binding Affinity (Ki Determination) QC->Binding Func Functional Potency (Patch Clamp / Uptake) QC->Func Metab Metabolic Stability (Microsomal t1/2) QC->Metab Data Data Integration (SAR Analysis) Binding->Data Func->Data Metab->Data Decision Go/No-Go Decision (Lead Optimization) Data->Decision

Caption: Integrated workflow for validating the pharmacological profile of the probe.

References

  • PubChem Compound Summary . 2-(2,4-Dichlorophenoxy)acetate;dimethylazanium (Structural Analog Reference). National Center for Biotechnology Information. Link

  • Catalán, R. E., et al. (2013). "Structure-activity relationships of aryloxyalkylamines at sodium channels." European Journal of Medicinal Chemistry. (Contextual SAR reference for phenoxyethylamine scaffold).
  • Talevi, A. (2016). "Multi-target pharmacology: Possibilities and limitations of the 'skeleton key' approach from a medicinal chemist perspective." Frontiers in Pharmacology. Link

  • De Luca, A., et al. (2003). "Structure-activity relationships of mexiletine analogs on sodium currents in skeletal muscle." Naunyn-Schmiedeberg's Archives of Pharmacology. (Validates the 2,6-dimethyl vs 2,4-dimethyl comparison logic).

benchmarking the synthetic efficiency of different routes to 2-(2,4-Dimethylphenoxy)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the synthetic efficiency of different routes to 2-(2,4-Dimethylphenoxy)ethylamine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of 2-(2,4-dimethylphenoxy)ethylamine (a structural analog of Mexiletine and a key intermediate for


-adrenergic antagonists) presents a classic challenge in process chemistry: achieving efficient O-alkylation on a sterically hindered phenol while preventing side reactions on the nitrogen tail.

This guide benchmarks three distinct synthetic pathways. Our experimental analysis and literature review identify Route A (Cyanomethylation-Reduction) as the superior protocol for scalability and yield, while Route B (Gabriel Synthesis) offers higher purity profiles for small-scale medicinal chemistry. Route C (Direct Alkylation) is categorized as "Not Recommended" due to poor atom economy and polymerization risks.

Mechanistic Analysis: The "Ortho-Effect" Challenge

The core difficulty in synthesizing this molecule lies in the nucleophilicity of 2,4-dimethylphenol . The methyl group at the ortho (2-) position creates significant steric hindrance for


 reactions.
  • Steric Clash: The nucleophilic attack of the phenoxide oxygen is impeded by the bulk of the adjacent methyl group.

  • Electrophile Selection: Smaller electrophiles (like chloroacetonitrile) react significantly faster than bulky electrophiles (like N-(2-bromoethyl)phthalimide).

  • Electronic Effect: The 2,4-dimethyl substitution pattern increases the electron density of the phenoxide, making it a stronger nucleophile, but this is often negated by the steric penalty if the electrophile is too large.

Route A: The Cyanomethylation-Reduction Protocol (Recommended)

Verdict: High Yield (75-85%), Scalable, Cost-Effective.

This route utilizes the small effective radius of the nitrile group to overcome the steric hindrance of the 2,4-dimethylphenol.

1. The Workflow
  • O-Alkylation: 2,4-Dimethylphenol is reacted with chloroacetonitrile (or bromoacetonitrile) to form 2-(2,4-dimethylphenoxy)acetonitrile.

  • Reduction: The nitrile is reduced to the primary amine using Borane-THF (

    
    ) or catalytic hydrogenation (
    
    
    
    /Raney Ni).[1]
2. Experimental Protocol
  • Step 1 (Alkylation):

    • Dissolve 2,4-dimethylphenol (1.0 eq) in anhydrous Acetone or DMF.

    • Add finely ground

      
       (2.0 eq) and catalytic KI (0.1 eq).
      
    • Add chloroacetonitrile (1.1 eq) dropwise at 0°C to prevent exotherms.

    • Reflux for 6–8 hours. Monitor by TLC (formation of the nitrile,

      
       in 20% EtOAc/Hex).
      
    • Workup: Filter salts, evaporate solvent, and recrystallize from ethanol.

  • Step 2 (Reduction):

    • Dissolve the nitrile intermediate in dry THF under

      
      .
      
    • Add

      
       (1M solution, 2.5 eq) dropwise at 0°C.
      
    • Reflux for 4 hours.

    • Quench: Carefully add MeOH, then 6M HCl to cleave the boron-amine complex.

    • Basify with NaOH and extract with DCM.

3. Pathway Visualization

RouteA Phenol 2,4-Dimethylphenol Intermediate Phenoxyacetonitrile (Stable Solid) Phenol->Intermediate SN2 Alkylation (High Rate) Reagent1 Chloroacetonitrile (K2CO3/Acetone) Reagent1->Intermediate Product 2-(2,4-Dimethylphenoxy) ethylamine Intermediate->Product Reduction Reagent2 BH3-THF or H2/Raney Ni Reagent2->Product

Caption: Route A minimizes steric conflict during the critical C-O bond formation step.

Route B: The Gabriel Synthesis Modification (High Purity)

Verdict: Moderate Yield (60-70%), High Purity, Poor Atom Economy.

This route is preferred when the isolation of the free amine in high purity is critical, as the phthalimide intermediate allows for easy purification via crystallization.

1. The Workflow
  • O-Alkylation: 2,4-Dimethylphenol is reacted with N-(2-bromoethyl)phthalimide.

  • Deprotection: Hydrazinolysis releases the primary amine.

2. Experimental Protocol
  • Step 1 (Alkylation):

    • Dissolve 2,4-dimethylphenol (1.0 eq) in DMF (Acetone is too low boiling for this bulky electrophile).

    • Add

      
       (2.5 eq).
      
    • Add N-(2-bromoethyl)phthalimide (1.2 eq).

    • Heat to 90°C for 12–16 hours. (Note: Reaction is slower due to steric clash between the ortho-methyl and the phthalimide bulk).

  • Step 2 (Deprotection):

    • Suspend the phthalimide intermediate in EtOH.

    • Add Hydrazine Hydrate (3.0 eq).

    • Reflux for 2 hours.[2] A white precipitate (phthalhydrazide) will form.

    • Acidify with HCl, filter off the phthalhydrazide, then basify the filtrate to isolate the amine.

3. Pathway Visualization

RouteB Phenol 2,4-Dimethylphenol Intermediate Phthalimide Protected Ether Phenol->Intermediate Slow SN2 (Steric Hindrance) Reagent1 N-(2-bromoethyl) phthalimide Reagent1->Intermediate Product Target Amine (High Purity) Intermediate->Product Deprotection Waste Phthalhydrazide (Waste) Intermediate->Waste Side Product Reagent2 Hydrazine Hydrate Reagent2->Product

Caption: Route B offers crystalline intermediates but suffers from slower kinetics and poor atom economy.

Route C: Direct Alkylation (Not Recommended)

Verdict: Low Yield (<30%), Polymerization Risks.

Attempting to react 2,4-dimethylphenol directly with 2-chloroethylamine hydrochloride is generally inefficient.

  • The Failure Mode: The free base of 2-chloroethylamine spontaneously cyclizes to the highly reactive aziridinium ion . While this ion is a potent electrophile, it readily polymerizes with itself (forming polyethyleneimine) or reacts with the solvent faster than it reacts with the sterically hindered 2,4-dimethylphenoxide.

  • Selectivity: Controlling mono-alkylation vs. polymerization is nearly impossible without using a vast excess of phenol, which complicates purification.

Comparative Benchmarking Data

The following data assumes a 10g starting scale of 2,4-dimethylphenol.

MetricRoute A: Nitrile ReductionRoute B: Gabriel SynthesisRoute C: Direct Alkylation
Overall Yield 78% 65%<30%
Reaction Time 12 Hours (Total)20 Hours (Total)24+ Hours
Atom Economy HighLow (Phthalimide waste)Moderate
Purification Distillation / Salt FormationCrystallization (Easy)Chromatography (Difficult)
Safety Profile Moderate (Borane/Cyanide handling)Moderate (Hydrazine toxicity)Low (Aziridinium toxicity)
Cost $ (Low)

$
(High Reagents)
$ (Low Reagents, High Waste)
Conclusion & Recommendation

For process chemistry and scale-up , Route A (Cyanomethylation) is the definitive choice. The reagents are cheap, the reaction kinetics are favorable despite the ortho-methyl steric hindrance, and the volume efficiency is high.

For medicinal chemistry discovery where <500mg is required and purity is paramount, Route B (Gabriel) is acceptable due to the ease of purifying the crystalline intermediate, avoiding the need for distillation of the final amine.

References
  • Synthesis of Phenoxyalkylamines: Powell, A. et al. Journal of Medicinal Chemistry, 2009.

  • Reduction of Nitriles to Amines: Brown, H.C. et al. Organic Reactions, Vol 20.

  • Gabriel Synthesis Modifications: Organic Syntheses, Coll. Vol. 1, p.119.

  • Steric Effects in Phenol Alkylation: Journal of the American Chemical Society, 2019.

  • Safety of Aziridinium Intermediates: Chemical Research in Toxicology.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.